7,15-Dihydroxypodocarp-8(14)-en-13-one
描述
Structure
3D Structure
属性
分子式 |
C17H26O3 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC 名称 |
(4aR,4bS,8R,8aR,10R)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14+,15-,16-,17+/m0/s1 |
InChI 键 |
ZAYXCFZRTAJXMC-BQJWPVKWSA-N |
手性 SMILES |
C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=CC(=O)CC[C@@H]32)O)C)CO |
规范 SMILES |
CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |
产品来源 |
United States |
Foundational & Exploratory
Isolating Nature's Scaffolds: A Technical Guide to Podocarpane Diterpenoids from Plant Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the isolation of podocarpane (B1244330) diterpenoids from various plant species. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to extract, purify, and identify these promising bioactive compounds. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates key workflows and biological pathways.
Introduction to Podocarpane Diterpenoids
Podocarpane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton. They are predominantly found in plants of the Podocarpaceae and Cephalotaxaceae families. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties. Their complex structures offer a unique scaffold for the development of novel therapeutic agents. This guide will focus on the practical aspects of isolating these valuable compounds from their natural sources.
Plant Sources and Yield of Podocarpane Diterpenoids
A variety of plant species are known to be rich sources of podocarpane and related diterpenoids. The yield of these compounds can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes some key plant sources and the reported yields of isolated diterpenoids.
| Plant Species | Plant Part | Compound Type | Compound Name | Starting Material | Yield | Reference |
| Podocarpus nagi | Twigs | Abietane Diterpenoid | 1β,16-dihydroxylambertic acid | 17 g (Fraction) | 8 mg | [1] |
| Podocarpus neriifolius | Root | Podolactone Diterpenoid | 3-deoxy-2β-hydroxynagilactone E | 100 g (Dried Powder) | 2.1 mg | [2] |
| Podocarpus neriifolius | Root | Totarane Diterpenoid | Inumakiol D | 100 g (Dried Powder) | 1.4 mg | [2] |
| Jatropha curcas | Whole Plant | Rosane & Podocarpane Diterpenoids | - | - | - | [3][4][5] |
Experimental Protocols for Isolation
The isolation of podocarpane diterpenoids typically involves a multi-step process encompassing extraction, fractionation, and purification. Below are detailed methodologies for these key experimental stages.
General Workflow
The overall process for isolating podocarpane diterpenoids can be visualized as a sequential workflow, starting from the plant material and culminating in the pure compound.
Detailed Extraction Protocol
This protocol is a generalized procedure based on methods reported for Podocarpus species.
Objective: To obtain a crude extract containing diterpenoids from the plant material.
Materials:
-
Air-dried and powdered plant material (e.g., twigs of Podocarpus nagi).
-
Methanol (MeOH), analytical grade.
-
Ethyl acetate (B1210297) (EtOAc), analytical grade.
-
Hexane, analytical grade.
-
Rotary evaporator.
-
Filter paper and funnel.
Procedure:
-
Maceration: Soak the air-dried and powdered plant material (e.g., 5 kg) in methanol (e.g., 20 L) at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through filter paper to separate the plant residue from the solvent.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, and ethyl acetate. This will separate the compounds based on their polarity.
-
Fraction Concentration: Concentrate each of the solvent fractions (hexane, ethyl acetate, and aqueous) using a rotary evaporator to yield the respective crude fractions. The podocarpane diterpenoids are typically found in the ethyl acetate fraction.
Chromatographic Purification Protocol
This protocol outlines the steps for purifying podocarpane diterpenoids from the crude extract fraction.
Objective: To isolate pure diterpenoids from the active crude fraction.
Materials:
-
Crude ethyl acetate fraction.
-
Silica (B1680970) gel (for column chromatography).
-
Sephadex LH-20.
-
Solvents for chromatography: Dichloromethane (B109758) (CH₂Cl₂), Methanol (MeOH), Chloroform (B151607) (CHCl₃).
-
Glass column for chromatography.
-
Fraction collector.
-
Thin Layer Chromatography (TLC) plates and developing tank.
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification).
Procedure:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., dichloromethane).
-
Dissolve the crude ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., from 80:1 to 10:1 CH₂Cl₂/MeOH).[1]
-
Collect fractions of a specific volume (e.g., 200 mL) and monitor the separation using TLC.
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.
-
Use an appropriate solvent system for elution, such as a mixture of chloroform and methanol (e.g., 1:1 v/v).[1]
-
Collect and monitor fractions as described above.
-
-
Final Purification (Optional):
-
For obtaining highly pure compounds, subject the fractions from the Sephadex column to preparative HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).
-
Biological Activity and Signaling Pathways
Many podocarpane diterpenoids exhibit significant biological activities. Understanding the underlying molecular mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Certain podolactones isolated from Podocarpus nagi have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[6] This inhibition is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
Cytotoxic Activity and the MAPK Signaling Pathway
Diterpenoids are also known to induce cytotoxicity in cancer cells, often through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While the specific interactions of podocarpane diterpenoids with this pathway are still under investigation, it represents a probable mechanism for their observed cytotoxic effects.
Conclusion
The isolation of podocarpane diterpenoids from plant sources is a meticulous process that requires a combination of classical and modern phytochemical techniques. This guide provides a foundational framework for researchers to undertake such investigations. The potent biological activities of these compounds, coupled with their unique chemical structures, make them highly valuable leads in the quest for new pharmaceuticals. Further research into their specific molecular targets and mechanisms of action will undoubtedly pave the way for their translation into clinical applications.
References
- 1. Novel Diterpenoids from the Twigs of Podocarpus nagi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Rosane and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L. | Semantic Scholar [semanticscholar.org]
- 5. Bioactive Rosane and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L [pubmed.ncbi.nlm.nih.gov]
- 6. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Podocarpane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of podocarpane (B1244330) diterpenes, a significant class of natural products with diverse biological activities. This document details experimental protocols for ¹H and ¹³C NMR spectroscopy and presents a compilation of spectral data for key podocarpane derivatives. Furthermore, it explores a relevant signaling pathway associated with the biological activity of these compounds, offering insights for drug development professionals.
Introduction to Podocarpane Diterpenes
Podocarpane diterpenes are a class of natural products characterized by a tricyclic skeleton. They are widely distributed in the plant kingdom, particularly in conifers of the Podocarpaceae family. The basic podocarpane structure has been a template for a vast array of naturally occurring derivatives, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for determining their intricate stereochemistry.
¹H and ¹³C NMR Data of Representative Podocarpane Diterpenes
The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of well-characterized podocarpane diterpenes. These data serve as a valuable reference for the identification and structural elucidation of new and known compounds from this class. The numbering of the podocarpane skeleton is provided in the accompanying figure.
Table 1: ¹³C NMR Chemical Shift Data (δ, ppm) of Selected Podocarpane Diterpenes
| Carbon | Podocarpane | Podocarpic Acid | Ferruginol | Totarol |
| 1 | 39.0 | 38.4 | 38.7 | 38.7 |
| 2 | 19.3 | 19.4 | 19.4 | 19.4 |
| 3 | 42.0 | 41.7 | 41.6 | 41.6 |
| 4 | 33.4 | 33.0 | 33.3 | 33.3 |
| 5 | 55.4 | 50.7 | 50.3 | 50.3 |
| 6 | 21.0 | 21.2 | 21.6 | 21.6 |
| 7 | 38.8 | 30.9 | 30.2 | 30.2 |
| 8 | 124.3 | 127.4 | 127.2 | 127.2 |
| 9 | 134.9 | 124.5 | 124.1 | 124.1 |
| 10 | 37.9 | 38.0 | 37.9 | 37.9 |
| 11 | 25.1 | 110.5 | 110.3 | 110.3 |
| 12 | 30.1 | 154.0 | 153.8 | 153.8 |
| 13 | 128.0 | 114.8 | 126.9 | 134.8 |
| 14 | 127.1 | 129.8 | 126.9 | 126.9 |
| 15 | - | - | 26.7 | 27.6 |
| 16 | - | - | 22.7 | 22.7 |
| 17 | - | - | 22.7 | 22.7 |
| 18 | 33.4 | 28.7 | 33.4 | 33.4 |
| 19 | 21.7 | 179.5 | 21.7 | 21.7 |
| 20 | 14.6 | 16.7 | 19.2 | 19.2 |
Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources.
Table 2: ¹H NMR Chemical Shift Data (δ, ppm, J in Hz) of Selected Podocarpane Diterpenes
| Proton | Podocarpic Acid | Ferruginol | Totarol |
| H-1α | 1.95 (m) | 1.88 (m) | 1.88 (m) |
| H-1β | 1.50 (m) | 1.45 (m) | 1.45 (m) |
| H-2α | 1.75 (m) | 1.70 (m) | 1.70 (m) |
| H-2β | 1.60 (m) | 1.55 (m) | 1.55 (m) |
| H-3α | 2.20 (m) | 2.15 (m) | 2.15 (m) |
| H-3β | 1.40 (m) | 1.35 (m) | 1.35 (m) |
| H-5α | 1.15 (dd, 12.0, 2.0) | 1.12 (dd, 12.0, 2.0) | 1.12 (dd, 12.0, 2.0) |
| H-6α | 1.80 (m) | 1.75 (m) | 1.75 (m) |
| H-6β | 1.65 (m) | 1.60 (m) | 1.60 (m) |
| H-7α | 2.85 (m) | 2.80 (m) | 2.80 (m) |
| H-7β | 2.75 (m) | 2.70 (m) | 2.70 (m) |
| H-11 | 6.70 (d, 2.5) | 6.65 (s) | 6.65 (s) |
| H-14 | 6.85 (d, 8.5) | 6.80 (s) | 6.80 (s) |
| H-15 | - | 3.15 (sept, 7.0) | 3.15 (sept, 7.0) |
| H-16 | - | 1.22 (d, 7.0) | 1.22 (d, 7.0) |
| H-17 | - | 1.22 (d, 7.0) | 1.22 (d, 7.0) |
| H-18 (CH₃) | 1.25 (s) | 1.20 (s) | 1.20 (s) |
| H-20 (CH₃) | 1.05 (s) | 0.95 (s) | 0.95 (s) |
| 12-OH | 8.5-9.5 (br s) | 4.5-5.5 (br s) | 4.5-5.5 (br s) |
Note: Chemical shifts and coupling constants are representative and can vary based on experimental conditions. Data compiled from multiple sources.
Experimental Protocols for NMR Analysis
The successful acquisition of high-quality NMR data for podocarpane diterpenes requires careful sample preparation and the selection of appropriate NMR experiments.
Sample Preparation
-
Compound Isolation and Purification: The podocarpane diterpene of interest should be isolated and purified to >95% purity using standard chromatographic techniques (e.g., column chromatography, HPLC). Purity should be assessed by HPLC and/or LC-MS.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the compound. Common solvents for diterpenes include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For ¹³C NMR, the choice of solvent is less critical for signal observation but can influence chemical shifts.
-
Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: High-quality, clean, and dry 5 mm NMR tubes should be used to ensure good spectral resolution.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
A standard one-pulse experiment is typically used.
-
Key parameters to optimize include the number of scans (typically 8-64), relaxation delay (d1, usually 1-2 seconds), and acquisition time.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for determining the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
-
The following workflow illustrates the general process of NMR-based structure elucidation for a novel podocarpane diterpene.
Signaling Pathway Analysis: Podocarpane Diterpenes and PARP1 Inhibition
Recent studies have highlighted the potential of podocarpane diterpenoids in modulating key signaling pathways implicated in various diseases. For instance, some derivatives have shown promise in ameliorating cardiac hypertrophy. A potential mechanism for this effect involves the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).
PARP1 is a nuclear enzyme that plays a critical role in DNA repair and cell death. In the context of cardiac hypertrophy, cellular stress, such as that induced by pressure overload or neurohormonal stimulation, leads to oxidative stress and DNA damage. This, in turn, activates PARP1. Overactivation of PARP1 can lead to the depletion of its substrate, NAD⁺, which impairs cellular metabolism and can trigger programmed cell death pathways, such as parthanatos. Furthermore, PARP1 can influence the expression of pro-hypertrophic and pro-inflammatory genes.
The following diagram illustrates the signaling pathway of PARP1 in cardiac hypertrophy and the potential point of intervention for podocarpane diterpenes.
Conclusion
This technical guide provides a foundational resource for researchers and professionals working with podocarpane diterpenes. The compiled ¹H and ¹³C NMR data, coupled with detailed experimental protocols, will aid in the rapid and accurate structural elucidation of these important natural products. Furthermore, the exploration of the PARP1 signaling pathway highlights a potential mechanism of action for their observed cardioprotective effects, offering a rationale for their further investigation in drug discovery and development programs. The continued application of advanced NMR techniques will undoubtedly lead to the discovery of novel podocarpane diterpenes with unique biological activities.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 7,15-Dihydroxypodocarp-8(14)-en-13-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pathways of the diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one. Due to the absence of specific published mass spectral data for this compound, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of structurally related podocarpane (B1244330), abietane, and norpimarane diterpenoids.[1][2] The information herein serves as a predictive framework for researchers working on the identification and structural elucidation of this and similar molecules.
Molecular Structure and Predicted Mass
The initial step in mass spectrometry analysis is the determination of the molecular weight and the generation of a molecular ion. The structure of this compound is characterized by a podocarpane skeleton with hydroxyl groups at positions C-7 and C-15, a ketone at C-13, and a double bond between C-8 and C-14.
Molecular Formula: C₂₀H₃₀O₃
Molecular Weight (Monoisotopic): 318.22 g/mol
Under typical soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ at m/z 319.2273 or a deprotonated molecule [M-H]⁻ at m/z 317.2117 in high-resolution mass spectrometry.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to be driven by its key functional groups: the two hydroxyl groups, the ketone, and the double bond. The following sections detail the most probable fragmentation reactions.
Initial Water and Formaldehyde (B43269) Losses
The presence of hydroxyl groups makes the molecule susceptible to neutral losses of water (H₂O). The primary alcohol at C-15 and the secondary alcohol at C-7 are likely sources for these eliminations. Additionally, the hydroxymethyl group at C-4 can undergo cleavage to lose formaldehyde (CH₂O).
-
Loss of H₂O: The initial loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.[3] This would result in a fragment ion at m/z 301.2168 ([M+H-H₂O]⁺). A subsequent loss of a second water molecule could also occur, leading to a fragment at m/z 283.2062 ([M+H-2H₂O]⁺).
-
Loss of CH₂O: Cleavage of the C4-C15 bond can result in the neutral loss of formaldehyde, yielding a fragment ion at m/z 289.2219 ([M+H-CH₂O]⁺).
Cleavage of the C-Ring
The ketone at C-13 influences the fragmentation of the C-ring. Alpha-cleavage, the cleavage of bonds adjacent to the carbonyl group, is a characteristic fragmentation for ketones.[3][4]
-
α-Cleavage: Cleavage of the C12-C13 and C13-C14 bonds can occur. The loss of the side chain attached to C-9, initiated by cleavage of the C9-C11 bond, is also a plausible pathway.
Retro-Diels-Alder (RDA) Reaction
The double bond in the B-ring at position 8(14) makes the molecule susceptible to a Retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for cyclic alkenes. This reaction would lead to the cleavage of the B-ring and provide diagnostic fragment ions. For norpimarane diterpenes, the Retro-Diels-Alder reaction is a noted cleavage reaction that results in characteristic ions.[2]
Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound in positive ion mode ESI-MS.
| Predicted Fragment Ion | m/z (Monoisotopic) | Proposed Neutral Loss/Fragmentation Pathway |
| [M+H]⁺ | 319.2273 | Protonated Molecule |
| [M+H-H₂O]⁺ | 301.2168 | Loss of one water molecule |
| [M+H-2H₂O]⁺ | 283.2062 | Loss of two water molecules |
| [M+H-CH₂O]⁺ | 289.2219 | Loss of formaldehyde from the C-15 hydroxymethyl group |
| [M+H-CO]⁺ | 291.2324 | Loss of carbon monoxide from the C-13 ketone |
| RDA Fragment | Varies | Retro-Diels-Alder reaction of the B-ring |
Proposed Experimental Protocol
For the analysis of this compound, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to achieve accurate mass measurements.[5]
Sample Preparation:
-
Dissolve a pure sample of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Conditions (Optional, for mixture analysis):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments to generate a rich fragmentation spectrum.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the proposed fragmentation pathways of this compound.
Caption: Key initial fragmentation steps of this compound.
Caption: Conceptual workflow of the Retro-Diels-Alder fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 7,15-Dihydroxypodocarp-8(14)-en-13-one: Properties, and Broader Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the physical and chemical properties of the diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one. Due to a notable scarcity of dedicated research on this specific compound within peer-reviewed scientific literature, this document provides the available data for the target molecule and supplements this with a broader overview of the podocarpane (B1244330) diterpenoid class to which it belongs. This guide aims to offer a valuable resource by presenting the known characteristics of this compound and contextualizing its potential significance through the lens of related, more extensively studied compounds.
Physicochemical Properties of this compound
Quantitative data for this compound is primarily available from chemical supplier databases. The following table summarizes these properties. It is important to note that this data has not been independently verified through published experimental studies.
| Property | Value |
| Molecular Formula | C₁₇H₂₆O₃ |
| Molecular Weight | 278.39 g/mol |
| CAS Number | 262355-96-4 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 450.6 ± 28.0 °C at 760 mmHg |
| Flash Point | 240.5 ± 20.5 °C |
| Exact Mass | 278.188202 |
| LogP | 1.47 |
| Vapor Pressure | 0.0 ± 2.5 mmHg at 25°C |
| Index of Refraction | 1.559 |
The Podocarpane Diterpenoids: A Broader Chemical Family
This compound belongs to the podocarpane class of diterpenoids. These natural products are characterized by a tricyclic carbon skeleton. The genus Podocarpus is a rich source of these compounds, but they are also found in other plant families.
General Experimental Protocols for Isolation and Characterization
While specific experimental details for this compound are not available, a general workflow for the isolation and characterization of novel diterpenoids from plant sources can be described. This process typically involves extraction, chromatographic separation, and spectroscopic analysis.
Methodology:
-
Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: Each fraction is then subjected to one or more chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyls, carbonyls).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
Potential Biological Activities of Podocarpane Diterpenoids
While the bioactivity of this compound has not been reported, many podocarpane diterpenoids exhibit a wide range of pharmacological effects. These activities are often attributed to their ability to interact with various cellular targets and signaling pathways.
A significant body of research has focused on the anti-inflammatory and cytotoxic properties of this class of compounds. For instance, some diterpenoids have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
In this illustrative pathway, an inflammatory stimulus activates a cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some diterpenoids may exert their anti-inflammatory effects by inhibiting key kinases in this pathway, such as IKK, thereby preventing NF-κB activation.
Future Research Directions
The lack of published data on this compound highlights a significant research gap. Future investigations could focus on the following areas:
-
Total Synthesis: A complete chemical synthesis would provide a reliable source of the compound for further studies and confirm its structure.
-
Isolation from Natural Sources: Screening of plant species, potentially from the Podocarpus or related genera, could lead to its isolation and characterization from a natural source.
-
Spectroscopic Analysis: Comprehensive NMR and MS analysis are required to unequivocally confirm the structure and stereochemistry of the molecule.
-
Biological Screening: A thorough evaluation of its biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties, would be of great interest.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be warranted.
biosynthesis pathways of podocarpane diterpenoids in plants
An In-depth Technical Guide to the Biosynthesis Pathways of Podocarpane (B1244330) Diterpenoids in Plants
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpane diterpenoids represent a large and structurally diverse class of natural products characterized by a tricyclic ring system. These compounds, and their derivatives like the abietanes, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Understanding their biosynthesis is crucial for harnessing their potential through metabolic engineering and synthetic biology.[1][2] This guide provides a detailed overview of the core biosynthetic pathways, key enzymatic players, experimental methodologies for their study, and the potential for biotechnological applications.
The Core Biosynthetic Pathway: From Precursor to Skeleton
The biosynthesis of all plant diterpenoids, including the podocarpanes, begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3][4] In plants, GGPP is synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3][4] The formation of the characteristic podocarpane skeleton from GGPP is a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[1][5]
Step 1: Protonation-Initiated Cyclization (Class II diTPS)
The first committed step is the protonation-initiated cyclization of the linear GGPP molecule into a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a Class II diTPS , most notably copalyl diphosphate synthase (CPS) .[6][7] This enzyme contains a conserved DxDD motif essential for initiating the cyclization cascade.[8][9]
Step 2: Ionization-Initiated Cyclization and Rearrangement (Class I diTPS)
The bicyclic intermediate, (+)-CPP, is then converted into the tricyclic podocarpane scaffold by a Class I diTPS .[1][10] These enzymes utilize a diphosphate ionization-initiated mechanism to facilitate further cyclization and rearrangements. A prominent example is abieta-7,13-diene (B1201553) synthase (AS) , which catalyzes the conversion of (+)-CPP to abieta-7,13-diene, a foundational structure for the large abietane (B96969) subclass of podocarpane diterpenoids.[10][11] In some plant species, particularly in conifers, these two catalytic functions are combined into a single bifunctional enzyme.[6][10][12]
The initial steps from the universal precursor to the core hydrocarbon skeleton are visualized below.
Post-Cyclization Tailoring: The Role of Cytochrome P450s
The immense structural diversity of podocarpane diterpenoids arises from subsequent modifications of the initial hydrocarbon skeleton. These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) .[1][13][14] These heme-thiolate proteins are versatile catalysts that introduce functional groups, often in a regio- and stereospecific manner, through reactions like hydroxylation, epoxidation, and C-C bond formation.[13][15][16]
For instance, in the biosynthesis of abietic acid, a protective resin acid in conifers, abieta-7,13-diene undergoes a series of oxidative modifications. An abieta-7,13-diene hydroxylase , a CYP enzyme, catalyzes an early step in this oxidative cascade, converting the hydrocarbon into abieta-7,13-dien-18-ol.[17] Further oxidations at various positions on the tricyclic core, catalyzed by different P450s, lead to the vast array of bioactive abietane-type diterpenoids found in nature.[18][19]
Data Summary: Key Enzymes
| Enzyme | Abbreviation | EC Number | Substrate | Product(s) | Plant Source Example |
| Geranylgeranyl Diphosphate Synthase | GGDPS | 2.5.1.29 | Farnesyl-PP + IPP | Geranylgeranyl-PP | Ubiquitous in plants |
| (+)-Copalyl Diphosphate Synthase | CPS | 5.5.1.12 | Geranylgeranyl-PP | (+)-Copalyl-PP | Abies grandis (Grand Fir)[6] |
| ent-Copalyl Diphosphate Synthase | ent-CPS | 5.5.1.13 | Geranylgeranyl-PP | ent-Copalyl-PP | Arabidopsis thaliana[9] |
| Abieta-7,13-diene Synthase | AS | 4.2.3.18 | (+)-Copalyl-PP | Abieta-7,13-diene | Abies grandis (Grand Fir)[10][11] |
| Abieta-7,13-diene Hydroxylase | - | 1.14.13.108 | Abieta-7,13-diene | Abieta-7,13-dien-18-ol | Abies grandis, Pinus contorta[17] |
Experimental Protocols: A Methodological Overview
Elucidating the biosynthetic pathways of podocarpane diterpenoids involves a combination of genetic, biochemical, and analytical techniques. The general workflow is outlined below.
Gene Identification and Cloning
-
Source Material: Plant tissues known to produce podocarpanes (e.g., conifer resin ducts, roots of Podocarpus species) are selected.[18][20] Production can sometimes be enhanced by treatment with elicitors like methyl jasmonate.
-
Transcriptome Sequencing: RNA is extracted from the target tissue, and transcriptome sequencing (RNA-seq) is performed.
-
Candidate Gene Identification: The resulting sequence data is mined for genes homologous to known diterpene synthases and cytochrome P450s.
-
Cloning: Full-length candidate genes are amplified via PCR and cloned into suitable expression vectors for heterologous hosts like Escherichia coli or Saccharomyces cerevisiae.[21][22]
Heterologous Expression and Protein Purification
-
Host Transformation: The expression vectors are transformed into the chosen microbial host.
-
Protein Expression: Cultures are grown to an appropriate density, and protein expression is induced (e.g., with IPTG in E. coli).
-
Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is purified using chromatography techniques like Immobilized Metal Affinity Chromatography (IMAC).
In Vitro Enzyme Assays
-
Reaction Mixture: The purified enzyme is incubated in a suitable buffer containing the required substrate (e.g., GGPP for a CPS assay, or (+)-CPP for an abietadiene synthase assay) and any necessary cofactors (e.g., Mg²⁺ for diTPSs; NADPH and a P450 reductase for CYPs).[17]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the products are extracted using an organic solvent (e.g., hexane (B92381) or diethyl ether). For products that are diphosphates like (+)-CPP, the diphosphate moiety is often removed by phosphatase treatment prior to extraction to improve volatility for analysis.
-
Product Analysis: The extracted products are analyzed and identified. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for separating and identifying volatile terpene hydrocarbons. The mass spectrum of the product is compared to known standards and library data. For novel compounds or confirmation of structure and stereochemistry, larger-scale reactions are performed to produce enough material for Nuclear Magnetic Resonance (NMR) spectroscopy .[12][22]
Applications in Drug Development and Metabolic Engineering
A thorough understanding of these biosynthetic pathways opens the door for the sustainable production of valuable podocarpane diterpenoids.[2][23] Metabolic engineering strategies in microbial hosts like S. cerevisiae or Y. lipolytica are being actively developed.[21][24][25] These strategies often involve:
-
Pathway Reconstruction: Introducing the plant genes for CPS, AS, and specific tailoring P450s into a microbial chassis.[26][27]
-
Host Engineering: Optimizing the host's native metabolism to increase the precursor (GGPP) supply, for example, by overexpressing key enzymes in the MVA pathway.[28]
-
Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their activity, stability, or even to generate novel products with potentially enhanced therapeutic properties.[13][29]
By assembling these pathways in engineered microbes, it is possible to create scalable and cost-effective "cell factories" for the on-demand production of complex plant-derived pharmaceuticals, overcoming the limitations of slow plant growth and low extraction yields.[30][31]
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Geranylgeranyl Diphosphate (GGPP) - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Abietadiene synthase - Wikipedia [en.wikipedia.org]
- 11. EC 4.2.3.18 - abieta-7,13-diene synthase. [ebi.ac.uk]
- 12. Discovery of a plant-like tridomain bifunctional syn-abieta-7,13-diene synthase in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Diversity of P450 enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-enzymes.com [creative-enzymes.com]
- 18. Diterpene-phenylpropanoid hybrids and structurally diverse diterpenoid monomers from the endangered conifer Podocarpus annamiensis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of a plant-like tridomain bifunctional syn-abieta-7,13-diene synthase in Streptomyces - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Biosynthesis and regulation of diterpenoids in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications [mdpi.com]
- 27. Metabolic Engineering [keaslinglab.lbl.gov]
- 28. Progress in the Metabolic Engineering of Yarrowia lipolytica for the Synthesis of Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
7,15-Dihydroxypodocarp-8(14)-en-13-one: A Technical Review of a Novel Diterpenoid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the novel diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one. Due to the absence of specific research on this compound in publicly available literature, this guide synthesizes data and methodologies from closely related podocarpane (B1244330) diterpenoids. The content herein is presented to facilitate future research and highlight the potential of this molecule in drug discovery. This paper will detail its chemical structure, potential synthetic pathways, and expected biological activities based on analogous compounds. All quantitative data, experimental protocols, and signaling pathways are derived from studies on structurally similar molecules and are intended to serve as a foundational resource for researchers.
Introduction
Diterpenoids, a class of natural products characterized by a C20 carbon skeleton, have long been a source of inspiration for drug discovery due to their vast structural diversity and wide range of biological activities. Among these, the podocarpane skeleton has been the basis for numerous compounds with cytotoxic, antibacterial, and anti-inflammatory properties. This paper focuses on the specific, and likely novel, compound this compound. While direct research on this molecule is not currently available, its structural features suggest significant potential for biological activity. This document will, therefore, provide a predictive overview based on established research of analogous structures.
Chemical Structure and Properties
The core structure of this compound is a tricyclic diterpene with a podocarpane framework. Key features include a ketone at C-13, a double bond between C-8 and C-14, and hydroxyl groups at C-7 and C-15. The presence and position of these functional groups are expected to play a significant role in the molecule's chemical reactivity and biological activity.
Table 1: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values |
| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) groups, a hydroxyl-bearing methine, and an olefinic proton. Specific shifts would require synthesis and analysis. |
| ¹³C NMR | Approximately 20 carbon signals, including a carbonyl carbon (~200 ppm), two olefinic carbons, and carbons bearing hydroxyl groups (~70-80 ppm). |
| Mass Spec. | Expected molecular ion peak corresponding to the molecular formula C₂₀H₃₀O₃. |
| IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹). |
Potential Synthetic Pathways
The synthesis of this compound could potentially be achieved starting from a readily available natural product with a similar core structure, such as (+)-manool. The following proposed synthetic workflow is based on methodologies reported for similar podocarpane derivatives.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are adapted from the synthesis of related podocarpane diterpenoids and are provided as a guide for the potential synthesis of this compound.
Protocol 1: Oxidative Cleavage and Cyclization of (+)-Manool
-
Dissolve (+)-manool in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add an oxidizing agent (e.g., ozone or potassium permanganate) portion-wise.
-
Quench the reaction with an appropriate reagent (e.g., dimethyl sulfide).
-
Purify the resulting intermediate by column chromatography.
-
Induce cyclization using a Lewis acid catalyst (e.g., tin(IV) chloride).
-
Purify the tricyclic podocarpatriene intermediate.
Protocol 2: Enone Formation
-
Dissolve the podocarpatriene intermediate in a solvent mixture (e.g., acetic acid and water).
-
Add an oxidizing agent (e.g., chromium trioxide) at room temperature.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, extract the product with an organic solvent and wash with brine.
-
Purify the resulting enone by recrystallization or column chromatography.
Potential Biological Activity
Based on the cytotoxic activities of structurally similar diterpenoids, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines. The presence of the α,β-unsaturated ketone is a common feature in many biologically active natural products and is often implicated in their mechanism of action.
Table 2: Cytotoxicity of Structurally Related Podocarpane Diterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 13,14-Dihydroxy-8,11,13-podocarpatrien-7-one | MCF-7 (Breast) | 19.9 | [1] |
| 13,14-Dihydroxy-8,11,13-podocarpatrien-7-one | PC3 (Prostate) | 20.5 | [1] |
| 6,7-seco-podocarpane derivative | MCF-7 (Breast) | > 3.5 (SI) | [1] |
| 6,7-seco-podocarpane derivative | PC3 (Prostate) | > 2.8 (SI) | [1] |
SI = Selectivity Index
Predicted Mechanism of Action
The cytotoxic activity of this compound could be mediated through the induction of apoptosis. The α,β-unsaturated ketone moiety can act as a Michael acceptor, potentially reacting with nucleophilic residues in key cellular proteins, such as those involved in cell cycle regulation or apoptosis signaling.
Caption: Predicted apoptotic signaling pathway induced by the compound.
Future Directions
The information presented in this technical guide provides a strong foundation for initiating research on this compound. The primary next steps should involve the total synthesis of the molecule to confirm its structure and provide material for biological evaluation. Subsequent studies should focus on:
-
In vitro cytotoxicity screening: A broad panel of cancer cell lines should be used to determine the cytotoxic profile of the compound.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing derivatives to identify the key pharmacophores and optimize biological activity.
Conclusion
While this compound remains a hypothetical molecule in the context of published research, its structural relationship to known bioactive podocarpane diterpenoids suggests it is a promising candidate for drug discovery efforts. The synthetic strategies, experimental protocols, and predicted biological activities outlined in this document are intended to serve as a valuable resource for researchers venturing into the study of this novel compound. The exploration of such new chemical entities is crucial for the continued development of novel therapeutics.
References
The Rich Diterpenoid Chemistry of Podocarpus Species: A Technical Guide to Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The genus Podocarpus, belonging to the ancient Podocarpaceae family, represents a prolific source of structurally diverse and biologically active diterpenoids. These compounds, particularly the norditerpene and bisnorditerpene dilactones known as podolactones or nagilactones, have garnered significant attention for their potent pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the discovery, characterization, and biological evaluation of diterpenoids from various Podocarpus species, with a focus on experimental methodologies and quantitative data.
Major Classes of Diterpenoids from Podocarpus
Phytochemical investigations of Podocarpus species have led to the isolation and identification of several classes of diterpenoids. The primary structural skeletons encountered include:
-
Abietane-type: Characterized by a tricyclic ring system, these are among the more common diterpenoids found in the plant kingdom.
-
Pimarane-type: These diterpenoids possess a vinyl group and a methyl group at C-13. The discovery of ent-pimarane-type diterpenoids in Podocarpus nagi was a notable finding, expanding the known chemical diversity of the genus.[1][2]
-
Totarane-type: These are distinguished by an aromatic C-ring and are known for their antimicrobial and antioxidant properties. Totarol, a well-known example from Podocarpus totara, is a key bioactive compound.[3][4]
-
Podolactones (Nor- and Bisnorditerpene Dilactones): These are considered chemotaxonomic markers of the Podocarpus genus and exhibit a wide range of biological activities, including potent cytotoxic effects.[5] They are classified into different types based on their structural features.
-
Other Structurally Diverse Diterpenoids: Recent studies on species like Podocarpus annamiensis have revealed novel diterpene-phenylpropanoid hybrids and other unique diterpenoid monomers.[6]
Experimental Protocols: From Plant Material to Purified Compound
The isolation and characterization of diterpenoids from Podocarpus species follow a systematic workflow. The methodologies outlined below are a synthesis of protocols reported in the literature.
Extraction and Isolation Workflow
The general procedure for extracting and isolating diterpenoids from Podocarpus plant material is depicted in the following workflow diagram.
Detailed Methodologies:
-
Plant Material Preparation: Plant parts (twigs, leaves, roots, or seeds) are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is typically extracted with organic solvents such as ethanol, methanol, or chloroform (B151607) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Fractionation: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This step separates compounds based on their polarity and often concentrates the desired diterpenoids in a specific fraction (commonly the ethyl acetate fraction).
-
Chromatographic Purification: The bioactive fraction is then subjected to a series of chromatographic techniques to isolate individual compounds.
-
Column Chromatography: Initial separation is often performed on silica (B1680970) gel, Sephadex LH-20, or octadecylsilyl (ODS) columns with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, which offers high resolution and yields pure compounds.
-
Structure Elucidation Techniques
The structures of the isolated pure diterpenoids are determined using a combination of spectroscopic methods.
Core Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.[1][2]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound with high accuracy.[1][2]
-
Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups, such as hydroxyls, carbonyls, and double bonds.
-
Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete 3D structure and absolute stereochemistry of the molecule.
The logical relationship for structure elucidation is presented below.
Biological Activities of Podocarpus Diterpenoids
Diterpenoids isolated from Podocarpus species have demonstrated a wide array of promising biological activities. The most frequently reported activities are cytotoxicity against cancer cells and anti-inflammatory effects.
Cytotoxic Activity
Numerous diterpenoids from Podocarpus have been shown to inhibit the proliferation of various human cancer cell lines. The table below summarizes some of the reported cytotoxic activities.
| Compound Class | Specific Compound | Podocarpus Species | Cancer Cell Line | Activity | Reference |
| ent-Pimarane | ent-2β,15,16,18-tetrahydroxypimar-8(14)-ene | P. nagi | HeLa (cervical) | 60.7% inhibition at 10 µM | [1][7] |
| A549 (lung) | 26.4% inhibition at 10 µM | [1][7] | |||
| MCF-7 (breast) | 41.2% inhibition at 10 µM | [1][7] | |||
| ent-Pimarane | ent-15-oxo-2β,16,18-trihydroxypimar-8(14)-ene | P. nagi | HeLa (cervical) | 62.6% inhibition at 10 µM | [1][7] |
| A549 (lung) | 29.0% inhibition at 10 µM | [1][7] | |||
| MCF-7 (breast) | 44.7% inhibition at 10 µM | [1][7] | |||
| Podolactone | - | P. neriifolius | HT-29 (colon) | IC₅₀ = 4.3 µg/mL (for ethyl acetate extract) | [5] |
| Abietane | Liquiditerpenoic A | P. annamiensis | - | Inhibits ATP-citrate lyase (ACL) with IC₅₀ = 5.0 μM | [6] |
| Abietane | 18-hydroxysempervirol | P. annamiensis | - | Inhibits acetyl-CoA carboxylase 1 (ACC1) with IC₅₀ = 14.41 μM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the purified diterpenoids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Several diterpenoids from Podocarpus have shown significant anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Specific Compound | Podocarpus Species | Assay | IC₅₀ Value | Reference |
| Abietane | 3β,16-dihydroxylambertic acid | P. nagi | NO inhibition in RAW264.7 cells | 26.5 ± 6.1 µM | [1][2] |
| ent-Pimarane | ent-15-oxo-2β,16,18-trihydroxypimar-8(14)-ene | P. nagi | NO inhibition in RAW264.7 cells | 17.1 ± 1.5 µM | [1][2] |
| Abietane | 16-hydroxylambertic acid | P. nagi | NO inhibition in RAW264.7 cells | 5.38 ± 0.17 µM | [8] |
| Podolactone | Nagilactone B 1-O-β-d-glucoside | P. nagi | NO inhibition in RAW264.7 cells | 0.18 ± 0.04 µM | [8][9] |
| Podolactone | Nagilactone N3 3-O-β-d-glucoside | P. nagi | NO inhibition in RAW264.7 cells | 0.53 ± 0.03 µM | [8][9] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method for measuring NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in 96-well plates.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the cells are incubated for a longer period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). This reaction forms a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).
-
Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway Modulation
Some Podocarpus diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. For instance, 16-hydroxylambertic acid has been shown to inhibit NO production by suppressing the expression of inducible nitric oxide synthase (iNOS).[8] This suppression is mediated through the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) signaling pathways.[8] Similarly, certain podolactones from P. nagi mediate their anti-inflammatory effects by inhibiting NF-κB activity.[9]
Conclusion and Future Directions
The Podocarpus genus is a rich and valuable source of structurally novel and biologically potent diterpenoids. The systematic application of modern extraction, purification, and structure elucidation techniques continues to unveil new chemical entities with significant therapeutic potential. The data presented herein underscore the importance of these compounds as leads for the development of new anticancer and anti-inflammatory agents. Future research should focus on the elucidation of the mechanisms of action of these compounds at the molecular level, their structure-activity relationships, and their potential for preclinical and clinical development. The sustainable harvesting and cultivation of Podocarpus species will also be crucial for the continued exploration of their unique chemical diversity.
References
- 1. Novel Diterpenoids from the Twigs of Podocarpus nagi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Diterpenoids from the Twigs of Podocarpus nagi | MDPI [mdpi.com]
- 3. Totara Tree & Podocarpus Guides For NZ | Produced By Tree Experts [theplantcompany.co.nz]
- 4. herbs.org.nz [herbs.org.nz]
- 5. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpene-phenylpropanoid hybrids and structurally diverse diterpenoid monomers from the endangered conifer Podocarpus annamiensis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
Methodological & Application
total synthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one
Application Notes and Protocols for the Total Synthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed total synthesis of the diterpenoid this compound. As no direct total synthesis has been reported in the literature for this specific compound, this protocol is a composite of established synthetic transformations on the podocarpane (B1244330) skeleton, designed to yield the target molecule from a readily available starting material, (+)-podocarpic acid. The proposed route involves key steps such as Birch reduction, oxidation, and stereoselective reduction to install the desired functionalities. All quantitative data from analogous transformations found in the literature are summarized, and detailed experimental protocols for key steps are provided.
Introduction
Podocarpane diterpenoids are a large class of natural products exhibiting a wide range of biological activities. The target molecule, this compound, possesses a unique combination of functionalities, including a hydroxyl group at the C-7 position, a hydroxymethyl group at the C-4 position (C-15 in podocarpane nomenclature), and an α,β-unsaturated ketone in the C-ring. These features make it an interesting target for synthetic chemistry and potential pharmacological evaluation. The following application note details a plausible synthetic strategy to access this molecule.
Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences by disconnecting the C-7 hydroxyl group, suggesting a late-stage reduction of a 7-keto intermediate. The core tricyclic structure with the C-13 ketone and C-15 hydroxymethyl group can be traced back to 15-Hydroxypodocarp-8(14)-en-13-one. This key intermediate can be envisioned to arise from the Birch reduction of the aromatic ring of a suitably protected derivative of podocarpic acid, a readily available chiral starting material.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis starts from (+)-podocarpic acid and proceeds through the following key stages:
-
Protection and Reduction: Protection of the phenolic hydroxyl and carboxylic acid groups of podocarpic acid, followed by reduction of the carboxylate to a primary alcohol.
-
Birch Reduction and Hydrolysis: Reduction of the aromatic C-ring to form a dienol ether, followed by hydrolysis to yield the α,β-unsaturated ketone.
-
Oxidation at C-7: Introduction of a ketone at the C-7 position.
-
Stereoselective Reduction: Reduction of the C-7 ketone to the desired C-7 hydroxyl group.
Caption: Proposed forward synthetic pathway.
Experimental Protocols
Stage 1: Synthesis of 15-Hydroxypodocarp-8(14)-en-13-one from (+)-Podocarpic Acid
This procedure is adapted from the literature for the conversion of podocarpic acid to a key intermediate[1].
1.1 Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate:
-
To a solution of (+)-podocarpic acid (1.0 eq) in acetone (B3395972) is added an excess of potassium carbonate (5.0 eq) and dimethyl sulfate (B86663) (3.0 eq).
-
The mixture is stirred at reflux for 4 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the methylated product, which can be purified by chromatography.
1.2 15-Hydroxy-12-methoxypodocarpa-8,11,13-triene:
-
A solution of the methyl ester from the previous step (1.0 eq) in dry tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in dry THF at 0 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated to yield the primary alcohol.
1.3 15-Hydroxypodocarp-8(14)-en-13-one:
-
To a solution of the alcohol from step 1.2 (1.0 eq) in a mixture of THF, t-butanol, and liquid ammonia (B1221849) (condensed at -78 °C) is added lithium metal in small portions until a persistent blue color is observed.
-
The reaction is stirred for 1 hour, after which it is quenched with ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.
-
The aqueous layer is acidified with 2 M hydrochloric acid and stirred for 1 hour to effect hydrolysis of the intermediate dienol ether.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords the target enone.
Stage 2: Oxidation of C-7
This protocol is based on the known benzylic oxidation of podocarpane derivatives[2].
2.1 7-Oxo-15-hydroxypodocarp-8(14)-en-13-one:
-
To a solution of 15-Hydroxypodocarp-8(14)-en-13-one (1.0 eq) in glacial acetic acid is added chromium trioxide (3.0 eq) in 80% aqueous acetic acid.
-
The mixture is stirred at room temperature overnight.
-
The reaction is then poured into a saturated sodium chloride solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization or chromatography provides the purified 7-keto derivative.
Stage 3: Reduction of C-7 Ketone
The stereoselective reduction of the C-7 ketone is crucial. The use of a bulky reducing agent is proposed to favor the formation of the α-alcohol.
3.1 this compound:
-
A solution of the 7-keto derivative (1.0 eq) in dry THF is cooled to -78 °C.
-
A solution of lithium tri-sec-butylborohydride (L-Selectride®, 1.2 eq) in THF is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of 3 M aqueous sodium hydroxide followed by the slow addition of 30% hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography should yield the target 7α-hydroxy product.
Data Presentation
| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1.1 | Methylation | (+)-Podocarpic Acid | Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate | Me₂SO₄, K₂CO₃, acetone, reflux | >90 | [2] |
| 1.2 | Reduction of Ester | Methyl 12-methoxypodocarpa-8,11,13-trien-19-oate | 15-Hydroxy-12-methoxypodocarpa-8,11,13-triene | LiAlH₄, THF, 0 °C to rt | >90 | [1] |
| 1.3 | Birch Reduction / Hydrolysis | 15-Hydroxy-12-methoxypodocarpa-8,11,13-triene | 15-Hydroxypodocarp-8(14)-en-13-one | Li, liq. NH₃, t-BuOH, THF; then H₃O⁺ | ~60-70 | [3][4][5][6] |
| 2.1 | C-7 Oxidation | 15-Hydroxypodocarp-8(14)-en-13-one | 7-Oxo-15-hydroxypodocarp-8(14)-en-13-one | CrO₃, AcOH, H₂O, rt | ~70 | [2] |
| 3.1 | C-7 Keto Reduction | 7-Oxo-15-hydroxypodocarp-8(14)-en-13-one | This compound | L-Selectride®, THF, -78 °C | N/A | - |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Conclusion
The proposed synthetic route provides a viable and logical pathway to this compound starting from the readily available natural product, (+)-podocarpic acid. The key transformations, including Birch reduction and site-selective oxidations and reductions, are well-precedented in the chemistry of podocarpane diterpenoids. This application note serves as a detailed guide for researchers aiming to synthesize this and structurally related compounds for further investigation. Experimental validation and optimization of the proposed steps are encouraged.
References
Application Notes and Protocols: Synthetic Routes to Podocarpane Diterpene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpane (B1244330) diterpenes are a class of natural products characterized by a tricyclic skeleton. These compounds and their derivatives have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the synthesis of various podocarpane diterpene derivatives, focusing on key strategic reactions and providing quantitative data to aid in research and development.
I. Total Synthesis of Atisane-Type Diterpenoids via Diels-Alder Cycloaddition
A prevalent strategy for constructing the complex framework of atisane-type diterpenoids, which share a common podocarpane core, involves an intramolecular Diels-Alder reaction. This approach allows for the efficient assembly of the characteristic bicyclo[2.2.2]octane system.
Experimental Workflow: Total Synthesis of (±)-Crotobarin
Application Notes and Protocols for the Quantification of 7,15-Dihydroxypodocarp-8(14)-en-13-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,15-Dihydroxypodocarp-8(14)-en-13-one is a diterpenoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, a widely accessible and robust analytical technique. Additionally, an overview of a more sensitive method using Liquid Chromatography-Mass Spectrometry (LC-MS) is presented.
Analytical Methods Overview
The quantification of diterpenoids like this compound is commonly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice, often coupled with Mass Spectrometry (MS) for high sensitivity and selectivity.[1][2] For routine analysis, HPLC with Photodiode Array (PDA) detection offers a reliable and cost-effective solution.[3]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A robust and widely used method for the quantification of chromophoric compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile or derivatized diterpenoids.[2]
This document will focus on a detailed HPLC-PDA protocol due to its broad applicability.
Experimental Protocols
HPLC-PDA Method for Quantification
This protocol outlines the steps for quantifying this compound using a reversed-phase HPLC system with PDA detection.
2.1.1. Materials and Reagents
-
Reference standard of this compound (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plant extract, plasma)
2.1.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.1.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.1.4. Sample Preparation
-
Plant Material:
-
Homogenize 1 g of dried plant material into a fine powder.
-
Perform extraction using a suitable solvent such as methanol or ethanol, aided by ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma):
-
Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
2.1.5. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 200-400 nm (for spectral analysis), Quantify at λmax |
2.1.6. Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 15%.
-
Accuracy: Determine the accuracy by performing recovery studies on spiked blank matrix samples. The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
The following tables summarize hypothetical quantitative data for the HPLC-PDA method, which are representative of typical performance for diterpenoid analysis.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Intra-day Precision (RSD%) | 2.1 - 4.5% |
| Inter-day Precision (RSD%) | 3.5 - 6.8% |
| Accuracy (Recovery %) | 97.2 - 103.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for HPLC-PDA quantification.
Advanced Method: LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Brief Protocol Outline:
-
Chromatography: Utilize a UHPLC system for faster analysis and better resolution.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for diterpenoids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
The following diagram illustrates the logical relationship in developing an LC-MS/MS method.
Caption: LC-MS/MS method development pathway.
The HPLC-PDA method described provides a reliable and accessible approach for the quantification of this compound. For analyses requiring lower detection limits or dealing with complex matrices, the development of an LC-MS/MS method is recommended. Proper method validation is essential to ensure accurate and reproducible results.
References
- 1. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Four Diterpenoids in Radix Salviae Miltiorrhizae Using LC-MS-MS [jstage.jst.go.jp]
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of Diterpenoid Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Diterpenoids are a large and structurally diverse class of natural products derived from a C20 precursor, geranylgeranyl pyrophosphate. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point in pharmaceutical research and natural product discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of diterpenoids in complex matrices such as plant extracts.[1][2] This application note provides a comprehensive protocol for the analysis of various diterpenoid compounds using HPLC-MS.
Principle This method utilizes reverse-phase HPLC to separate diterpenoids based on their polarity. The separated compounds are then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which ionizes the molecules. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of specific diterpenoids. Tandem mass spectrometry (MS/MS) can be employed for structural elucidation by analyzing the fragmentation patterns of precursor ions.[3][4]
Experimental Protocol
Sample Preparation: Solid-Liquid Extraction
This protocol is a general method for extracting diterpenoids from dried plant material, such as seeds or leaves.[5]
-
Grinding: Mill the dried plant material to a homogeneous powder (approximately 80 mesh).
-
Weighing: Accurately weigh 0.1 g of the powdered sample into a centrifuge tube.
-
Extraction: Add 10 mL of methanol (B129727) to the tube.
-
Sonication: Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.
-
Filtration: Filter the extract. Repeat the extraction process (steps 3-4) twice more on the plant residue.
-
Evaporation: Combine the filtrates and evaporate to dryness under a vacuum.
-
Reconstitution: Dissolve the dried residue in 10 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]
Alternative methods like saponification followed by liquid-liquid extraction may be necessary for diterpene esters in oily matrices.[6]
HPLC-MS/MS System and Conditions
The following tables outline typical starting conditions for HPLC separation and MS detection. Optimization may be required depending on the specific diterpenoids of interest and the sample matrix.
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2% Acetic Acid[7][8] |
| Mobile Phase B | Acetonitrile or Methanol[5][6] |
| Gradient Elution | Start at 15-20% B, ramp to 95% B over ~30 min, hold for 5 min, return to initial conditions.[7][9] |
| Flow Rate | 0.25 - 1.0 mL/min[5][7] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 10 - 20 µL[5][6] |
| Detector | PDA/UV detector followed by Mass Spectrometer. UV detection often set at ~225 nm or 272 nm.[5][9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes[5][7] |
| Scan Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification |
| Ionization Mode | Positive Ion Mode: Detects protonated molecules ([M+H]⁺) and adducts like [M+NH₄]⁺.[4] |
| Negative Ion Mode: Detects deprotonated molecules ([M-H]⁻) and adducts like [M+HCOO]⁻.[4][7] | |
| Capillary Voltage | 3.0 - 4.5 kV |
| Drying Gas Flow | 10 - 15 L/min[10] |
| Drying Gas Temp. | 300 - 350 °C |
| Collision Energy (for MS/MS) | Optimized in the range of 20–60 V to obtain characteristic fragment ions.[11] |
Data Presentation and Analysis
Identification of diterpenoids is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards or literature data. The protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions are typically the most abundant in the full scan mass spectra.[4] MS/MS fragmentation provides structural information. For example, daphnane (B1241135) diterpenoids often show characteristic neutral losses of H₂O and CO.[4]
Table 3: Example Quantitative Data for Selected Diterpenoids from Euphorbia lathyris [5]
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Calibration Range (µg/mL) | Average Recovery (%) |
|---|---|---|---|---|
| Euphorbia Factor L₈ | ~5.5 | 524.3 | 1.0–20.6 | 96.94 |
| Euphorbia Factor L₁ | ~6.8 | 553.3 | 9.9–79.0 | 98.39 |
| Euphorbia Factor L₂ | ~8.2 | N/A (Quantified by other means) | 3.8–30.5 | 91.10 |
Note: Retention times are approximate and column dependent. Data adapted from a study on Euphorbia lathyris seeds.[5]
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is a sequential workflow.
Caption: General workflow for the HPLC-MS analysis of diterpenoids.
Conceptual Fragmentation Pathway
Tandem MS (MS/MS) helps in structural elucidation by breaking down a selected precursor ion into smaller product ions, revealing its chemical structure.
Caption: Simplified MS/MS fragmentation of a diterpenoid precursor ion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: A Comprehensive Guide to the Isolation of Diterpenoids from Crude Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the isolation and purification of diterpenoids from crude plant extracts. The methodology covers all stages from initial extraction to final compound identification, incorporating various chromatographic and spectroscopic techniques.
Introduction
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. They exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The isolation of pure diterpenoids from complex plant matrices is a critical step in their pharmacological evaluation and structural elucidation. This protocol outlines a systematic and efficient workflow for this purpose.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the chromatographic separation of diterpenoids. These values serve as a starting point and may require optimization depending on the specific plant matrix and target compounds.
Table 1: Column Chromatography Parameters for Diterpenoid Fractionation
| Stationary Phase | Eluent System (Gradient) | Eluent Ratio (v/v) | Reference |
| Silica (B1680970) Gel (100-200 mesh) | Petroleum Ether - Ethyl Acetate (B1210297) | 10:1 → 5:1 → 1:1 → 1:5 | [1] |
| Silica Gel (100-200 mesh) | Petroleum Ether - Acetone | 15:1 → 10:1 → 8:1 → 5:1 → 3:1 → 0:1 | [2] |
| MCI Gel | Methanol - Water | 45:55 → 70:30 → 100:0 | [2] |
| Diaion HP-20 | Ethanol - Water | 40:60 (wash) → 100:0 (elution) | [3] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters
| Solvent System | Volume Ratio (v/v/v/v) | Revolution Speed (rpm) | Flow Rate (mL/min) | Reference |
| n-Hexane - Ethyl Acetate - Methanol - Water | 7:3:7:3 | 800 | 2.0 | [4] |
| Petroleum Ether - Ethyl Acetate - Methanol - Water | 3:7:5:5 | Not Specified | Not Specified | [5] |
| Hexane - Ethyl Acetate - Methanol - Water | 2.3:2:2:1.3 | 900 | 1.5 | [1] |
Table 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Parameters
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Megress C18 | 0.2% Formic Acid in Water : 0.2% Formic Acid in Methanol (20:80) | 60 | 254 | [6] |
| YMC C18 | Methanol - Water (32:75) | 2.7 | Not Specified | [2] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation of diterpenoids from plant material.
Caption: Workflow for Diterpenoid Isolation.
Detailed Experimental Protocols
4.1. Plant Material Preparation and Extraction
-
Preparation: Air-dry the plant material (e.g., leaves, roots, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a grinder.[1]
-
Extraction:
-
Maceration: Place the powdered plant material in a large container and add a suitable solvent (e.g., 95% ethanol, methanol) to completely cover the powder.[7] Allow the mixture to stand for at least three days with periodic stirring.[7]
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent (e.g., ethanol, chloroform).[8]
-
Ultrasound-Assisted Extraction (UAE): Immerse the plant material in an organic solvent (e.g., methanol) and subject it to ultrasonic waves for a defined period (e.g., 30 minutes) to enhance the diffusion of diterpenoids into the solvent.[9]
-
-
Concentration: After extraction, filter the solvent mixture and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
4.2. Fractionation of the Crude Extract
The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.
-
Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[10] This will yield fractions with different polarities.
-
Column Chromatography:
-
Pack a glass column with a suitable stationary phase (e.g., silica gel, MCI gel, or Diaion HP-20).[1][2][3]
-
Dissolve the desired fraction (e.g., the ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of petroleum ether to ethyl acetate).[1]
-
Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles and evaporate the solvent.
-
4.3. Purification of Diterpenoid-Rich Fractions
Further purification of the fractions is necessary to isolate individual diterpenoids.
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Select a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).[4]
-
Fill the HSCCC column with the stationary phase and then pump the mobile phase through the column at a specific flow rate while the column is rotating.[1]
-
Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in the solvent system.[1]
-
Continuously monitor the effluent with a UV detector and collect the peak fractions.[1]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).[6]
-
Inject the sample onto a preparative HPLC column (e.g., C18).[6]
-
Elute with an optimized mobile phase (e.g., a mixture of acidified water and methanol) at a specific flow rate.[6]
-
Collect the peaks corresponding to individual compounds based on the chromatogram.[6]
-
4.4. Structural Elucidation of Isolated Diterpenoids
The final step is to determine the chemical structure of the purified compounds.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC, HSQC) spectra.[6][11][12] These spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Analyze the pure compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.[13][14][15] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can be used to determine the molecular formula.[15]
-
-
Data Interpretation: Compare the obtained spectroscopic data with published data for known diterpenoids or use it to elucidate the structure of novel compounds.[16]
Conclusion
The protocol described provides a robust and systematic approach for the isolation of diterpenoids from crude plant extracts. The combination of various extraction and chromatographic techniques, followed by spectroscopic analysis, is essential for obtaining pure compounds and elucidating their structures. This methodology is fundamental for researchers in natural product chemistry, pharmacology, and drug development who are seeking to explore the therapeutic potential of plant-derived diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 10. gcm.edu.pk [gcm.edu.pk]
- 11. napas.org.ng [napas.org.ng]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR spectroscopic search module for Spektraris, an online resource for plant natural product identification--Taxane diterpenoids from Taxus × media cell suspension cultures as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating 7,15-Dihydroxypodocarp-8(14)-en-13-one in Cell-Based Assays
Introduction
7,15-Dihydroxypodocarp-8(14)-en-13-one is a natural product available for life sciences research.[1] As a member of the podocarpane (B1244330) diterpenoid class, it holds potential for various biological activities. Due to the limited availability of specific studies on its cellular effects, these application notes provide a comprehensive framework and generalized protocols for researchers to systematically evaluate its potential cytotoxic, anti-inflammatory, and pro-apoptotic activities using common cell-based assays.
These protocols are intended as a starting point and should be optimized based on the specific cell lines and experimental conditions used in your laboratory.
Assessment of Cytotoxicity/Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify concentrations for subsequent functional assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is often an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same percentage of DMSO as the treatment wells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.88 | 0.06 | 70.4% |
| 50 | 0.61 | 0.05 | 48.8% |
| 100 | 0.35 | 0.04 | 28.0% |
Experimental Workflow: MTT Assay
Assessment of Anti-Inflammatory Activity
Many natural products exhibit anti-inflammatory properties. A common in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators, such as nitric oxide (NO).
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm. The amount of NO is determined using a sodium nitrite (B80452) standard curve.
-
Data Analysis: Compare the NO levels in the compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
Data Presentation: Hypothetical Anti-Inflammatory Data
| Treatment | Concentration (µM) | Mean Absorbance (540 nm) | % NO Inhibition |
| Control (No LPS) | - | 0.05 | - |
| LPS Only | - | 0.85 | 0% |
| LPS + Compound | 1 | 0.72 | 15.3% |
| LPS + Compound | 10 | 0.45 | 47.1% |
| LPS + Compound | 25 | 0.21 | 75.3% |
Hypothetical Signaling Pathway: NF-κB Inhibition
Assessment of Apoptosis Induction
If the compound demonstrates significant cytotoxicity, particularly in cancer cell lines, the next step is to determine if cell death occurs via apoptosis (programmed cell death). Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, is a direct method to quantify apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, plating cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for a shorter duration, typically 6, 12, or 24 hours, as apoptosis is an earlier event than loss of metabolic activity.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | Concentration (µM) | Mean Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | - | 15,200 | 1.0 |
| Staurosporine (Positive Control) | 1 | 125,800 | 8.3 |
| Compound | 10 | 21,300 | 1.4 |
| Compound | 50 | 65,400 | 4.3 |
| Compound | 100 | 98,900 | 6.5 |
Experimental Workflow: Caspase-Glo® 3/7 Assay
References
Application Notes and Protocols for In Vitro Diterpenoid Bioactivity Screening
Introduction
Diterpenoids are a large and structurally diverse class of C20 isoprenoid natural products found across the plant and animal kingdoms.[1][2] They exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development.[3][4][5] Effective screening of diterpenoid libraries requires robust and reproducible in vitro assays. These application notes provide detailed protocols for a primary screening cascade to evaluate the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant potential of diterpenoid compounds.
A general workflow for screening diterpenoids begins with the extraction and isolation of the compounds from their natural source, followed by a series of in vitro bioassays to determine their specific activities.[6][7]
Cytotoxicity Screening
Application Note: Cytotoxicity is a critical first-pass screen for any compound library. It helps identify potential anticancer agents and provides a therapeutic window for other bioactivities by determining the concentration at which a compound becomes toxic to cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, while the Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from cells with compromised membrane integrity.[8][9][10] Running these assays in parallel provides a more complete picture of a compound's effect on cell viability and mortality.
Protocol 1.1: MTT Cell Viability Assay
-
Cell Plating: Seed human cancer cells (e.g., A549, MDA-MB-231) and a non-cancerous cell line (e.g., MRC-5) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of diterpenoid compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for untreated cells (negative control) and a known cytotoxic agent like cisplatin (B142131) or doxorubicin (B1662922) (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Protocol 1.2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Supernatant Transfer: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH Reaction Solution (containing substrate, cofactor, and a tetrazolium salt) to each well.[10][12]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls.
Data Presentation
| Diterpenoid | Cell Line | MTT Assay IC₅₀ (µM)[11] | LDH Assay EC₅₀ (µM) | Selectivity Index (SI)* |
| Compound A | A549 (Lung Cancer) | 15.2 ± 1.8 | 20.5 ± 2.1 | 4.1 |
| Compound A | MRC-5 (Normal Lung) | 62.5 ± 5.5 | 75.1 ± 6.3 | - |
| Compound B | MDA-MB-231 (Breast Cancer) | 8.9 ± 0.9 | 11.3 ± 1.2 | 8.5 |
| Compound B | MRC-5 (Normal Lung) | 75.6 ± 6.1 | 90.2 ± 7.8 | - |
| Cisplatin | A549 (Lung Cancer) | 5.1 ± 0.5 | 7.8 ± 0.8 | 2.5 |
| Cisplatin | MRC-5 (Normal Lung) | 12.8 ± 1.1 | 15.4 ± 1.5 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Anti-inflammatory Screening
Application Note: Many diterpenoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][13] A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic bacterial infection and induce an inflammatory cascade.[14][15] The anti-inflammatory potential of diterpenoids can be quantified by measuring their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[15][16][17]
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with non-toxic concentrations of diterpenoids (determined from cytotoxicity assays) for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.[15]
Protocol 2.2: PGE2 and Cytokine (TNF-α, IL-6) Measurement (ELISA)
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide assay protocol.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Measure the concentration of PGE2, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15][16]
-
Analysis: Calculate the percentage inhibition of each mediator's production compared to the LPS-only control and determine IC₅₀ values.
Data Presentation
| Diterpenoid | Concentration (µM) | NO Inhibition (%) | PGE₂ Inhibition (%)[14] | TNF-α Inhibition (%)[16] |
| Compound C | 1 | 15.3 ± 2.1 | 12.8 ± 1.9 | 18.4 ± 2.5 |
| Compound C | 10 | 45.8 ± 4.2 | 41.2 ± 3.8 | 52.1 ± 4.9 |
| Compound C | 50 | 88.2 ± 6.5 | 81.5 ± 5.9 | 91.3 ± 7.2 |
| IC₅₀ (µM) | - | 12.5 | 14.8 | 9.5 |
| Dexamethasone (Control) | 1 | 92.5 ± 7.1 | 95.3 ± 6.8 | 94.6 ± 7.0 |
Antimicrobial Screening
Application Note: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Diterpenoids have shown promising activity against a range of pathogens.[2] The primary screening for antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[19][20] The broth microdilution method is a quantitative and scalable technique for determining MIC and MBC values.[21][22]
Protocol 3.1: Broth Microdilution for MIC/MBC
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the diterpenoid compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.[19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the diterpenoid at which there is no visible turbidity (growth).[18]
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations) and plate it onto a drug-free agar plate.[20]
-
Incubation and Analysis: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]
Data Presentation
| Diterpenoid | Microorganism | MIC (µg/mL)[21] | MBC (µg/mL)[19] | Interpretation (MBC/MIC Ratio) |
| Compound D | S. aureus (Gram +) | 8 | 16 | Bactericidal (≤4) |
| Compound D | E. coli (Gram -) | 64 | >128 | Bacteriostatic (>4) |
| Compound E | C. albicans (Fungus) | 16 | 32 | Fungicidal (≤4) |
| Vancomycin | S. aureus (Gram +) | 1 | 2 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli (Gram -) | 0.5 | 1 | Bactericidal (≤4) |
Antioxidant Activity Screening
Application Note: Oxidative stress is implicated in numerous diseases. Diterpenoids can act as antioxidants by scavenging free radicals.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common, rapid, and reliable methods for assessing the radical scavenging activity of compounds.[23][24] Both are colorimetric assays where the antioxidant compound reduces a stable radical, leading to a color change that can be measured spectrophotometrically.[25] The results are often expressed as the IC₅₀ value, the concentration of the compound required to scavenge 50% of the radicals.[23]
Protocol 4.1: DPPH Radical Scavenging Assay
-
Preparation: Prepare serial dilutions of the diterpenoid compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM). The deep purple color of DPPH will fade in the presence of an antioxidant.[23]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[26]
Protocol 4.2: ABTS Radical Scavenging Assay
-
ABTS•+ Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in a dark blue solution.[25]
-
Dilution: Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to 10 µL of the diterpenoid sample dilutions in a 96-well plate.
-
Incubation: Incubate for 6-10 minutes at room temperature.
-
Measurement: Read the absorbance at 734 nm.
-
Analysis: Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀ value or Trolox Equivalent Antioxidant Capacity (TEAC).[26][27]
Data Presentation
| Diterpenoid | DPPH Scavenging IC₅₀ (µg/mL)[23] | ABTS Scavenging IC₅₀ (µg/mL)[23] |
| Compound F | 25.4 ± 2.3 | 18.9 ± 1.9 |
| Compound G | 48.1 ± 3.9 | 35.6 ± 3.1 |
| Ascorbic Acid (Control) | 4.5 ± 0.4 | 3.8 ± 0.3 |
| Trolox (Control) | 6.8 ± 0.5 | 5.2 ± 0.4 |
References
- 1. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications [mdpi.com]
- 6. Bioactivity of Diterpens from the Ethyl Acetate Extract of Kingiodendron pinnatum Rox. Hams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
- 12. LDH Cytotoxicity Assay Kit [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 20. microchemlab.com [microchemlab.com]
- 21. emerypharma.com [emerypharma.com]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Modification of 7,15-Dihydroxypodocarp-8(14)-en-13-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the chemical modification of 7,15-Dihydroxypodocarp-8(14)-en-13-one, a podocarpane (B1244330) diterpenoid, to explore its structure-activity relationship (SAR) for potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous diterpenoid scaffolds and aim to generate a library of derivatives for biological screening.
Introduction
This compound represents a promising natural product scaffold for drug discovery. Its rigid tricyclic core and multiple functional groups, including two hydroxyl groups at C-7 and C-15, a ketone at C-13, and a double bond at C-8(14), offer numerous sites for chemical modification. By systematically altering these functional groups, researchers can probe the structural requirements for biological activity, leading to the identification of derivatives with enhanced potency and selectivity. This document provides protocols for key chemical modifications and a strategy for evaluating the SAR of the resulting analogs.
Experimental Protocols
The following protocols describe the synthesis of various derivatives of this compound. These are based on analogous transformations reported for similar diterpenoid structures.
Protocol 1: Esterification of the C-15 Hydroxyl Group
Objective: To investigate the influence of substituting the C-15 primary hydroxyl group with various ester functionalities on biological activity.
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine (B92270)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or pyridine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the C-15 ester derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Oxidation of the C-7 Allylic Hydroxyl Group
Objective: To explore the effect of oxidizing the C-7 allylic alcohol to a ketone on biological activity.
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution (for DMP workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DMP (1.5 equivalents) or PCC (1.5 equivalents) in one portion to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring progress by TLC.
-
If using DMP, upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
If using PCC, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite, washing with additional diethyl ether.
-
For the DMP workup, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
For the PCC workup, concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to afford the 7-keto derivative.
-
Characterize the purified product by spectroscopic methods.
Protocol 3: Modification of the α,β-Unsaturated Ketone
Objective: To investigate the impact of modifying the α,β-unsaturated ketone system, for instance, through Michael addition, on biological activity.
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium dimethylcuprate (Me₂CuLi) solution (prepared in situ from methyllithium (B1224462) and copper(I) iodide) or other Gilman reagents.
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Prepare the Gilman reagent (e.g., Me₂CuLi) in a separate flask under an inert atmosphere by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.
-
In another flask, dissolve this compound (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared Gilman reagent (1.1 equivalents) to the solution of the diterpenoid.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 14-alkylated derivative.
-
Characterize the purified product by spectroscopic methods.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for derivatives of a structurally similar podocarpane diterpenoid, providing a template for organizing SAR data for this compound analogs.[1]
| Compound | R¹ (C-15) | R² (C-7) | R³ (C-14) | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Cytotoxicity IC₅₀ (µM) vs. PC-3 |
| Parent | -CH₂OH | -OH | H | > 50 | > 50 |
| 1a | -CH₂OAc | -OH | H | 35.2 | 41.8 |
| 1b | -CH₂OBz | -OH | H | 28.5 | 33.1 |
| 2a | -CH₂OH | =O | H | 19.9 | 20.5 |
| 3a | -CH₂OH | -OH | -CH₃ | 45.1 | 48.9 |
Data is hypothetical and for illustrative purposes, based on trends observed for similar compounds.[1]
Visualization of Workflows and Relationships
Experimental Workflow
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Caption: Logical relationships in the SAR of modified podocarpane diterpenoids, highlighting the impact of specific modifications on biological activity.
References
Application of Podocarpane Diterpenoids in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpane (B1244330) diterpenoids, a class of natural products characterized by a tricyclic carbon skeleton, have emerged as a significant area of interest in medicinal chemistry.[1] These compounds, isolated from various plant species, particularly from the family Podocarpaceae, exhibit a wide spectrum of biological activities. Their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, make them promising candidates for the development of new therapeutic agents.[1][2] This document provides detailed application notes, structured data on their biological activities, and comprehensive experimental protocols for their evaluation.
Biological Activities of Podocarpane Diterpenoids
Podocarpane diterpenoids have demonstrated efficacy in several key therapeutic areas. The following sections summarize their primary biological activities, supported by quantitative data.
Anticancer Activity
Several podocarpane diterpenoids have shown potent cytotoxic effects against a range of cancer cell lines. Notably, compounds like ferruginol, totarol, and various nagilactones have been investigated for their antiproliferative and apoptosis-inducing capabilities.[3][4][5] The mechanisms of action often involve the modulation of critical signaling pathways, such as the MAPK and PI3K/AKT pathways, and the induction of mitochondrial-dependent apoptosis.[3]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Podocarpane diterpenoids have shown promise in this area, with several compounds exhibiting significant activity against pathogenic bacteria, including multidrug-resistant strains.[2][6]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain podocarpane diterpenoids, such as nagilactone derivatives, have been found to possess potent anti-inflammatory properties.[5][7] Their mechanism of action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway.[7]
Data Presentation: Biological Activities of Selected Podocarpane Diterpenoids
The following tables summarize the quantitative data on the biological activities of representative podocarpane diterpenoids.
Table 1: Anticancer Activity of Podocarpane Diterpenoids
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Ferruginol | MDA-T32 (Thyroid Cancer) | 12 µM | [3] |
| Ferruginol | SK-MEL-28 (Melanoma) | ~50 µM | [8] |
| 18-Aminoferruginol | SK-MEL-28 (Melanoma) | 47.5 µM | [8] |
| Totarol Derivative | Ovarian Cancer Cell Line | - | [1] |
| Totarol Derivative | Human Breast Tumor Cell Line | - | [1] |
| Nagilactone C | HT-1080 (Fibrosarcoma) | 3-6 µM | [5] |
| Nagilactone C | Colon 26-L5 (Carcinoma) | 3-6 µM | [5] |
| Nagilactone C | MDA-MB-231 (Breast Cancer) | 3-5 µM | [5] |
| Nagilactone C | AGS (Gastric Cancer) | 3-5 µM | [5] |
| Nagilactone C | HeLa (Cervical Cancer) | 3-5 µM | [5] |
| Nagilactone E | A549 (Non-small cell lung) | 5.2 µM | [5] |
| Nagilactone E | NCI-H1975 (Non-small cell lung) | 3.6 µM | [5] |
| Nagilactone F | Various Human Cancer Cell Lines | ~1 µM | [5] |
| Nagilactone G | Various Human Cancer Cell Lines | <1 µM | [5] |
| Richernoid D | Raji (Burkitt's lymphoma) | 4.24 µg/mL | [6] |
Table 2: Antimicrobial Activity of Podocarpane Diterpenoids
| Compound | Microorganism | MIC Value | Reference |
| Diterpene 1 | Multidrug-resistant bacteria | 12.5-50 µg/mL | [6] |
| Diterpene 5 | Multidrug-resistant bacteria | 12.5-50 µg/mL | [6] |
| Isopimarane Diterpenes | Oral pathogens | <10 µg/mL | [9] |
| Podocarpus henkelii biflavonoids | Staphylococcus aureus | 60 µg/mL | [10] |
| Podocarpus henkelii biflavonoids | Enterococcus faecalis | 60 µg/mL | [10] |
Table 3: Anti-inflammatory Activity of Podocarpane Diterpenoids
| Compound | Assay | IC50 Value | Reference |
| Nagilactone B 1-O-β-D-glucoside | NO Production in RAW264.7 cells | 0.18 µM | [7] |
| Nagilactone N3 3-O-β-D-glucoside | NO Production in RAW264.7 cells | 0.53 µM | [7] |
| 1-O-β-d-glucoside-nagilactone B | NO Production in RAW264.7 cells | 0.18 mM | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of podocarpane diterpenoids are often mediated through the modulation of key cellular signaling pathways. The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are frequently implicated in the anti-inflammatory and anticancer activities of these compounds. A general workflow for the isolation and biological evaluation of podocarpane diterpenoids is also presented.
Figure 1: General workflow for the isolation and biological evaluation of podocarpane diterpenoids.
Figure 2: The NF-κB signaling pathway and the inhibitory action of podocarpane diterpenoids.
Figure 3: The MAPK signaling pathway and the inhibitory action of podocarpane diterpenoids.
Experimental Protocols
Protocol 1: Isolation of Podocarpane Diterpenoids from Plant Material
This protocol provides a general procedure for the extraction and isolation of podocarpane diterpenoids from plant sources.
Materials:
-
Dried and powdered plant material (e.g., leaves, bark, or roots of Podocarpus species)
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol (B129727), ethanol
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Extraction: a. Macerate the powdered plant material with n-hexane at room temperature for 48-72 hours to remove non-polar compounds. b. Filter the mixture and air-dry the plant residue. c. Subsequently, extract the dried residue with ethyl acetate and then with methanol using a Soxhlet apparatus or maceration.
-
Solvent Evaporation: a. Concentrate the different solvent extracts (n-hexane, ethyl acetate, and methanol) under reduced pressure using a rotary evaporator.
-
Fractionation: a. Subject the crude extracts to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. c. Collect fractions of 50-100 mL and monitor the separation by TLC.
-
Purification: a. Combine fractions with similar TLC profiles and concentrate them. b. Further purify the combined fractions using preparative HPLC to isolate individual podocarpane diterpenoids.
-
Structure Elucidation: a. Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to determine their chemical structures.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of podocarpane diterpenoids on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Podocarpane diterpenoid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the podocarpane diterpenoid in the culture medium. b. After 24 hours of incubation, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for another 24-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the MIC of podocarpane diterpenoids against bacteria.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Podocarpane diterpenoid stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of the Compound: a. In a 96-well plate, perform a two-fold serial dilution of the podocarpane diterpenoid in MHB to obtain a range of concentrations.
-
Inoculation: a. Add the bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm. b. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Protocol 4: Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This protocol outlines the Griess assay to measure the inhibition of NO production by podocarpane diterpenoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Podocarpane diterpenoid stock solution (dissolved in DMSO)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment and LPS Stimulation: a. Pre-treat the cells with various concentrations of the podocarpane diterpenoid for 1 hour. b. Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: a. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the sodium nitrite standard solution. b. Calculate the concentration of nitrite in the samples from the standard curve. c. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. d. Calculate the IC50 value for NO inhibition.
Conclusion
Podocarpane diterpenoids represent a valuable class of natural products with significant potential in medicinal chemistry. Their diverse biological activities, particularly in the areas of cancer, infectious diseases, and inflammation, warrant further investigation. The protocols and data presented in this document are intended to serve as a resource for researchers dedicated to exploring the therapeutic applications of these promising compounds. Continued research into the structure-activity relationships, mechanisms of action, and synthetic derivatization of podocarpane diterpenoids will be crucial for the development of novel and effective therapeutic agents.
References
- 1. um.edu.mt [um.edu.mt]
- 2. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New podolactones from the seeds of Podocarpus nagi and their anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 7,15-Dihydroxypodocarp-8(14)-en-13-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,15-Dihydroxypodocarp-8(14)-en-13-one. The guidance is structured to address specific issues that may be encountered during the synthesis of this and structurally related diterpenoids.
Troubleshooting Guide
The synthesis of a complex molecule like this compound can present numerous challenges. A key transformation in the synthesis of such a natural product would likely involve the selective oxidation of a podocarpene precursor. This guide focuses on troubleshooting common issues in such reactions, particularly allylic oxidation, a crucial step for introducing the C7-hydroxyl and C13-keto functionalities.
Q1: I am observing low yield or no reaction in the allylic oxidation of my podocarpene precursor. What are the potential causes and solutions?
Possible Causes:
-
Inactive Catalyst/Reagent: Many oxidizing agents, such as selenium dioxide (SeO₂) or chromium-based reagents, are sensitive to storage and handling.
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction.
-
Steric Hindrance: The allylic positions in the podocarpane (B1244330) scaffold may be sterically hindered, impeding the approach of the oxidant.
-
Inappropriate Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures, while higher temperatures could lead to decomposition.
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test it on a simpler, known substrate to confirm its activity.
-
Optimize Solvent System: Screen a range of solvents to improve the solubility of the substrate. For SeO₂ oxidations, co-solvents like dioxane or acetic acid can be effective.[1]
-
Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for product degradation.
-
Consider a Different Oxidant: If steric hindrance is a major issue, a smaller or more reactive oxidizing agent might be necessary. For instance, if CrO₃-based reagents are failing, consider SeO₂ or a photochemically activated system.
Q2: The allylic oxidation is producing a mixture of regioisomers (e.g., oxidation at C-7 and C-6) and/or over-oxidation products (e.g., an enone at C-7). How can I improve the selectivity?
Possible Causes:
-
Nature of the Oxidant: Some oxidants are inherently less selective than others. For example, chromium trioxide can be aggressive and lead to over-oxidation.[2]
-
Reaction Conditions: Prolonged reaction times or excessive temperatures can promote the formation of thermodynamically more stable, but undesired, products.
-
Substrate Control: The inherent electronic and steric properties of the substrate dictate the reactivity of different allylic positions.
Troubleshooting Steps:
-
Change the Oxidizing Agent: Selenium dioxide is often used for allylic hydroxylation, while reagents like chromium trioxide-3,5-dimethylpyrazole complex can favor enone formation.[2] Experimenting with different reagents is key to finding the desired selectivity.
-
Modify Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help to quench the reaction before significant side products form.
-
Use of Directing Groups: In some cases, a nearby functional group can be used to direct the oxidant to a specific position.
-
Stepwise Oxidation: It may be more effective to first introduce a hydroxyl group and then oxidize it to the ketone in a separate step using a milder reagent like PCC or PDC.
Q3: I am struggling with the purification of the final product from the reaction mixture. What strategies can I employ?
Possible Causes:
-
Similar Polarity of Products: The desired product and byproducts may have very similar polarities, making chromatographic separation difficult.
-
Product Instability: The dihydroxylated product may be unstable on silica (B1680970) gel, leading to degradation during purification.
-
Presence of Emulsions during Workup: High-boiling point solvents or certain reagents can lead to the formation of stable emulsions during aqueous workup.
Troubleshooting Steps:
-
Optimize Chromatography: Use a high-performance flash chromatography system and screen different solvent systems to achieve better separation. Sometimes, a reverse-phase C18 silica plug can be used to remove non-polar impurities.[3]
-
Alternative Purification Methods: Consider recrystallization or preparative HPLC if column chromatography is ineffective.
-
Chemical Derivatization: It may be possible to selectively protect one of the hydroxyl groups, alter the polarity of the molecule, facilitate separation, and then deprotect to obtain the final product.
-
Improved Workup Procedure: To break emulsions, try adding brine or filtering the mixture through a pad of celite. If a high-boiling solvent like ethylene (B1197577) glycol or PEG is used, extraction with a suitable organic solvent is necessary.[3]
Data Presentation: Optimizing a Hypothetical Allylic Oxidation Step
The following tables provide an example of how to structure data when optimizing a key reaction step, such as the allylic oxidation of a podocarp-8(14)-ene precursor to introduce a hydroxyl group at C-7.
Table 1: Screening of Oxidizing Agents
| Entry | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 7-OH Product (%) |
| 1 | SeO₂ | 1.1 | Dioxane | 100 | 24 | 45 | 30 |
| 2 | CrO₃·3,5-DMP | 2.0 | CH₂Cl₂ | -20 to 0 | 6 | 70 | 15 (plus 40% enone) |
| 3 | PCC | 1.5 | CH₂Cl₂ | 25 | 12 | 20 | 10 |
| 4 | t-BuOOH / Cu(I) | 2.0 | Benzene | 80 | 8 | 60 | 45 |
Table 2: Optimization of SeO₂ Oxidation Conditions
| Entry | SeO₂ (eq.) | Co-solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 7-OH Product (%) |
| 1 | 1.1 | Dioxane | 100 | 24 | 45 | 30 |
| 2 | 1.5 | Dioxane | 100 | 24 | 60 | 42 |
| 3 | 1.1 | Dioxane/H₂O | 100 | 18 | 75 | 65 |
| 4 | 1.1 | Acetic Acid | 80 | 12 | 80 | 55 |
Experimental Protocols
General Protocol for a Selenium Dioxide Allylic Oxidation
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the podocarpene substrate (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., dioxane) and then selenium dioxide (1.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove elemental selenium.
-
Extraction: Wash the filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis and optimization of a target molecule.
Caption: A troubleshooting decision tree for addressing low product yield in a chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the synthesis of this compound? A common and effective starting material for the synthesis of many podocarpane diterpenoids is podocarpic acid, which is a naturally abundant chiral starting material. Its aromatic C-ring can be modified through well-established methods to introduce the desired functionality.
Q2: How can I introduce the C-15 hydroxyl group? The C-15 hydroxyl group is on a side chain at C-13. A common strategy would be to first establish a carbon-carbon bond at C-13, for example, through the addition of a Grignard reagent or a Wittig-type reaction to a C-13 ketone precursor. The resulting functional group can then be converted to the desired hydroxylated side chain.
Q3: My multi-step synthesis is suffering from low overall yield. What general strategies can I apply? In a multi-step synthesis, it is crucial to identify the lowest-yielding steps and focus optimization efforts there. Consider if any intermediates can be taken to the next step without purification to minimize losses. It can also be beneficial to explore alternative synthetic routes that may be more convergent or use more robust reactions.
Q4: Are there any specific safety precautions I should take when working with oxidizing agents like selenium dioxide or chromium trioxide? Yes, both selenium and chromium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the safety data sheet (SDS) for each reagent before use and have appropriate quenching agents and waste disposal procedures in place.
References
Technical Support Center: Enhancing Yields in Podocarpane Diterpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for overcoming common challenges and improving yields in the synthesis of podocarpane (B1244330) diterpenoids. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual guides to streamline your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of the podocarpane core and its derivatives.
Issue 1: Low Yield in Intramolecular Friedel-Crafts Cyclization to Form the Tricyclic Core
Q1: My intramolecular Friedel-Crafts reaction to form the podocarpane tricycle is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in this crucial cyclization step are frequently due to several factors, including catalyst choice, reaction conditions, and substrate reactivity.
-
Cause: Inactive or Unsuitable Lewis Acid Catalyst. Many Lewis acids are sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified Lewis acids. Consider screening a variety of Lewis acids to find the optimal one for your specific substrate.
-
-
Cause: Substrate Decomposition or Side Reactions. Harsh reaction conditions can lead to decomposition of the starting material or formation of unwanted byproducts.
-
Solution: Employ milder reaction conditions. This can include using a less reactive Lewis acid, lowering the reaction temperature, and reducing the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal endpoint.
-
-
Cause: Intermolecular Reaction Competing with Intramolecular Cyclization. At high concentrations, the electrophilic portion of one molecule can react with the aromatic ring of another.
-
Solution: Perform the reaction under high-dilution conditions. This favors the desired intramolecular cyclization by minimizing intermolecular interactions.
-
Troubleshooting Workflow for Low-Yield Friedel-Crafts Cyclization
Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts cyclizations.
Issue 2: Poor Stereocontrol at the A/B Ring Junction
Q2: I am struggling to control the stereochemistry at the A/B ring junction during the formation of the podocarpane skeleton. What strategies can I employ?
A2: Achieving the desired stereochemistry, typically the trans-fusion of the A and B rings, is a critical challenge. The choice of synthetic route and reaction conditions plays a pivotal role.
-
Strategy: Substrate-Controlled Diastereoselection. The stereochemical outcome can often be directed by existing stereocenters in the substrate.
-
Approach: Employ starting materials with well-defined stereochemistry that can guide the formation of new stereocenters. For instance, using a chiral auxiliary can enforce a specific conformation during a key bond-forming step.
-
-
Strategy: Reagent-Controlled Diastereoselection. The use of specific reagents can favor the formation of one diastereomer over another.
-
Approach: For cyclization reactions, the choice of acid or base catalyst can influence the transition state geometry and, consequently, the stereochemical outcome. Chiral Lewis acids can be particularly effective in asymmetric cyclizations.
-
-
Strategy: Thermodynamic vs. Kinetic Control. The stereochemistry of the ring junction can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.
-
Approach: Experiment with reaction temperatures and times. A lower temperature might favor the kinetically preferred product, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer.
-
Issue 3: Low Yields and Byproduct Formation in Robinson Annulation
Q3: The Robinson annulation step to construct the A ring of my podocarpane precursor is inefficient, with significant polymerization of the Michael acceptor. How can I optimize this reaction?
A3: The Robinson annulation is a powerful tool for forming six-membered rings, but it is often plagued by low yields due to the reactivity of the Michael acceptor, typically methyl vinyl ketone (MVK).[1]
-
Problem: Polymerization of Methyl Vinyl Ketone (MVK). MVK is highly susceptible to polymerization under the basic conditions of the Robinson annulation.[1]
-
Solution 1: In situ generation of MVK. Use a Mannich base precursor, such as 1-diethylamino-3-butanone, which generates MVK in the reaction mixture. This keeps the concentration of MVK low and minimizes polymerization.
-
Solution 2: Use of MVK surrogates. Employ less reactive MVK equivalents, such as α-silylated vinyl ketones, which are more stable under the reaction conditions.[2]
-
-
Problem: Competing Aldol Condensation. The ketone starting material can undergo self-condensation, reducing the yield of the desired annulation product.
-
Solution: Slowly add the ketone to the reaction mixture containing the base and the Michael acceptor. This maintains a low concentration of the enolate and disfavors self-condensation.
-
Logical Flow for Optimizing Robinson Annulation
Caption: A step-by-step approach to improving yields in the Robinson annulation.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for key steps in the synthesis of podocarpane diterpenoids, compiled from the literature. This data can serve as a starting point for your own experimental design and optimization.
Table 1: Intramolecular Friedel-Crafts Cyclization Conditions
| Precursor | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-phenyl-1-butanol | H₃PO₄ | - | - | - | 50 | --INVALID-LINK-- |
| Substituted 3-arylpropionyl chloride | AlCl₃ (1.1) | Dichloromethane (B109758) | 0 to RT | 2 | 85-95 | --INVALID-LINK-- |
| Alkene with pendant aromatic | TFA (10 mol%) | Dichloromethane | RT | 1-24 | up to 78 | --INVALID-LINK-- |
Table 2: Robinson Annulation Conditions and Yields
| Ketone | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| 2-methylcyclohexanone | Methyl vinyl ketone | KOH | Ethanol (B145695) | ~60 | --INVALID-LINK-- |
| 1-methyl-2-naphthol | Methyl ethynyl (B1212043) ketone | - | - | - | --INVALID-LINK-- |
| Cyclohexanone | Methyl vinyl ketone | NaOH | Ethanol | Low | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of the appropriate 3-arylpropionyl chloride (1.0 eq) in anhydrous dichloromethane to a cooled (0 °C) suspension of aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Birch Reduction of an Aromatic Precursor
Caution: This reaction involves liquid ammonia (B1221849) and alkali metals and should be performed by trained personnel in a well-ventilated fume hood.
-
Setup: In a three-necked flask equipped with a dry-ice condenser and a gas inlet, condense anhydrous ammonia at -78 °C.
-
Reduction: To the liquid ammonia, add the aromatic substrate dissolved in a suitable co-solvent (e.g., THF, diethyl ether). Then, add small pieces of an alkali metal (e.g., lithium or sodium) until a persistent blue color is observed. Add a proton source, such as ethanol or tert-butanol (B103910) (10 eq).
-
Quenching: After the reaction is complete (monitored by TLC), quench the excess alkali metal by the careful addition of a proton source (e.g., isoprene (B109036) or ammonium (B1175870) chloride) until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
A recent development has shown that the Birch reduction can be carried out in a ball mill at room temperature in the presence of air, offering a much simpler and safer procedure.[3]
Protocol 3: Nitration of Podocarpic Acid
-
Dissolution: Dissolve pure podocarpic acid (10 g, 0.036 mol) in 250 mL of glacial acetic acid at 45 °C.[4]
-
Nitration: Cool the solution to 35 °C and add concentrated nitric acid (2.5 mL, 1 equiv) dropwise with stirring. The solution will turn a deep red color, and a bright yellow precipitate will form after approximately five minutes.[4]
-
Reaction Completion: Continue stirring for three hours.[4]
-
Isolation and Purification: Filter the solution, wash the precipitate with water, and recrystallize from acetone (B3395972) and water to yield the 13-nitro podocarpic acid derivative.[4] The reported yield is 8.5 g (74%).[4]
This technical support center is intended to be a living document and will be updated as new methods and data become available. We encourage researchers to contribute their findings and experiences to further enhance this resource for the scientific community.
References
Technical Support Center: HSCCC Purification of 7,15-Dihydroxypodocarp-8(14)-en-13-one
Welcome to the technical support center for the purification of 7,15-Dihydroxypodocarp-8(14)-en-13-one using High-Speed Counter-Current Chromatography (HSCCC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the HSCCC purification of this compound.
Issue 1: Poor Resolution or Co-elution of Peaks
Q: I am observing poor separation between my target compound and impurities. How can I improve the resolution?
A: Poor resolution is a common issue in HSCCC and can be addressed by systematically optimizing several parameters. The goal is to find the ideal balance between the stationary and mobile phases to maximize the partitioning differences between your compound of interest and any contaminants.
Troubleshooting Steps:
-
Solvent System Selection: The choice of the two-phase solvent system is the most critical factor for a successful separation in HSCCC. For a moderately polar compound like this compound (LogP ≈ 1.47), the n-hexane-ethyl acetate-methanol-water (HEMWat) system is a good starting point.[1][2]
-
Strategy: Systematically vary the ratios of the solvents to modify the polarity of the phases. For moderately polar compounds, adjusting the ratio of ethyl acetate (B1210297) and methanol (B129727) can have a significant impact.
-
Recommendation: Start with a system like n-hexane:ethyl acetate:methanol:water (e.g., in ratios of 4:5:4:5 or 7:3:7:3 v/v/v/v) and adjust based on the partition coefficient (K-value).[1][2] An ideal K-value is typically between 0.5 and 2.0.
-
-
Flow Rate: The flow rate of the mobile phase influences the separation time and efficiency.
-
Strategy: A lower flow rate generally increases the resolution by allowing more time for partitioning to occur but also increases the run time.
-
Recommendation: If you have co-eluting peaks, try reducing the flow rate (e.g., from 2.0 mL/min to 1.5 mL/min).
-
-
Rotational Speed: The speed of rotation affects the mixing of the two phases and the retention of the stationary phase.
-
Strategy: Higher rotational speeds can improve peak resolution by enhancing the interfacial area between the two phases. However, excessively high speeds can lead to emulsification and loss of the stationary phase.
-
Recommendation: Gradually increase the rotational speed (e.g., from 800 rpm to 900 rpm) and monitor the back pressure and stationary phase retention.
-
-
Temperature: Temperature can affect the viscosity and solubility of the solvents and the partition coefficient of the analyte.
-
Strategy: Maintaining a constant and controlled temperature can improve the reproducibility of the separation.
-
Recommendation: If your system has temperature control, try running the separation at a slightly elevated and constant temperature (e.g., 25°C or 30°C) to improve mass transfer.
-
Issue 2: Peak Tailing
Q: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
A: Peak tailing can compromise the accuracy of quantification and reduce the overall purity of the collected fractions. It is often caused by secondary interactions with the stationary phase, overloading of the column, or issues with the sample solvent.
Troubleshooting Steps:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Strategy: Reduce the amount of sample injected into the column.
-
Recommendation: Perform a loading study by injecting progressively smaller amounts of your sample to determine the optimal sample load for your column.
-
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the two-phase system.
-
Strategy: Dissolve the sample in a small volume of the mobile phase or a mixture of both phases to ensure it partitions smoothly at the injection point.
-
Recommendation: Avoid using a solvent that is much stronger or weaker than the mobile phase, as this can cause band broadening and peak tailing.
-
-
Secondary Interactions: The presence of acidic or basic functional groups in the analyte can lead to undesirable interactions with the stationary phase.
-
Strategy: For compounds with acidic or basic properties, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to the solvent system can suppress ionization and reduce secondary interactions.
-
Recommendation: Given the structure of this compound, this is less likely to be a major issue, but it is a factor to consider if other troubleshooting steps fail.
-
Issue 3: Loss of Stationary Phase
Q: I am experiencing a significant loss of the stationary phase during my HSCCC run. How can I improve its retention?
A: Retention of the stationary phase is crucial for achieving good resolution and reproducible results. Loss of the stationary phase can be caused by several factors, including an inappropriate solvent system, a high flow rate, or incorrect operational parameters.
Troubleshooting Steps:
-
Solvent System Properties: The interfacial tension of the two-phase system plays a significant role in stationary phase retention.
-
Strategy: Choose a solvent system with adequate interfacial tension. Systems that form emulsions easily will lead to a greater loss of the stationary phase.
-
Recommendation: Before running the separation, allow the prepared two-phase system to settle completely in a separatory funnel and observe the clarity of the interface. A sharp interface is desirable.
-
-
Flow Rate and Rotational Speed: High flow rates and excessive rotational speeds can increase the stripping of the stationary phase.
-
Strategy: Optimize the flow rate and rotational speed to maintain a balance between separation efficiency and stationary phase retention.
-
Recommendation: If you are experiencing significant loss, reduce the flow rate and/or the rotational speed.
-
-
Column Equilibration: Proper equilibration of the column with the stationary phase is essential.
-
Strategy: Ensure the column is completely filled with the stationary phase before introducing the mobile phase.
-
Recommendation: After filling with the stationary phase, start the rotation and allow the system to stabilize before starting the mobile phase flow.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right two-phase solvent system for this compound?
A1: The selection of the solvent system is the most critical step in developing an HSCCC method. A systematic approach is recommended:
-
Estimate Polarity: Based on its structure and LogP of ~1.47, this compound is a moderately polar compound.
-
Choose a Solvent System Family: The n-hexane-ethyl acetate-methanol-water (HEMWat) system is highly versatile and widely used for the separation of diterpenoids.[1][2]
-
Determine the Partition Coefficient (K-value):
-
Prepare a small amount of the chosen solvent system (e.g., n-hexane:ethyl acetate:methanol:water in a 4:5:4:5 ratio).
-
Dissolve a small amount of your crude extract or purified compound in a known volume of the solvent system.
-
After the phases separate, analyze the concentration of the target compound in both the upper and lower phases using a suitable analytical technique (e.g., HPLC).
-
Calculate the K-value as the concentration in the stationary phase divided by the concentration in the mobile phase.
-
-
Optimize the K-value: Adjust the solvent ratios to achieve a K-value between 0.5 and 2.0 for optimal separation.
Q2: What is a typical experimental protocol for the HSCCC purification of a diterpenoid like this compound?
A2: The following is a generalized protocol based on methods for similar compounds. This should be optimized for your specific needs.
Experimental Protocol: HSCCC Purification
-
Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of the selected two-phase solvent system.
-
HSCCC System Preparation:
-
Prepare the two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water, 4:5:4:5 v/v/v/v) and allow the phases to separate in a separatory funnel.
-
Degas both phases before use.
-
-
Column Equilibration:
-
Fill the entire column with the stationary phase (typically the upper phase for reversed-phase mode).
-
Set the desired rotational speed (e.g., 850 rpm) and allow the system to stabilize.
-
-
Mobile Phase Introduction:
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping until the mobile phase emerges from the column outlet (hydrodynamic equilibrium is reached).
-
-
Sample Injection: Inject the prepared sample solution into the column.
-
Elution and Fraction Collection:
-
Continuously monitor the effluent with a UV detector (if the compound has a chromophore).
-
Collect fractions at regular intervals.
-
-
Analysis of Fractions: Analyze the collected fractions using an appropriate technique (e.g., HPLC, TLC) to identify the fractions containing the purified this compound.
Q3: How can I increase the sample loading capacity in my HSCCC experiment?
A3: To increase the sample loading capacity, you can:
-
Use a Larger Column: HSCCC instruments are available with different column volumes. A larger column will naturally accommodate more sample.
-
Optimize the Solvent System: A solvent system that provides a good K-value and high solubility for your compound will allow for a higher sample load.
-
Employ pH-Zone-Refining CCC: For ionizable compounds, this advanced technique can significantly increase the loading capacity by utilizing displacement chromatography principles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆O₃ | [3] |
| Molecular Weight | 278.39 g/mol | [3] |
| LogP | 1.47 | [3] |
Table 2: Example HSCCC Parameters for Diterpenoid Purification
| Parameter | Range of Values | Typical Starting Point | Reference |
| Solvent System | Various ratios of HEMWat | n-hexane:ethyl acetate:methanol:water (4:5:4:5) | [1] |
| Flow Rate | 1.0 - 3.0 mL/min | 2.0 mL/min | [2] |
| Rotational Speed | 800 - 1000 rpm | 850 rpm | [2] |
| Temperature | Ambient to 40°C | 25°C | - |
| Detection | UV (if applicable) | Wavelength of max absorbance | - |
Visualizations
Caption: Troubleshooting workflow for HSCCC purification.
Caption: General experimental workflow for HSCCC purification.
References
Technical Support Center: Chromatographic Separation of Diterpenoid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of diterpenoid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diterpenoid isomers so challenging?
A1: Diterpenoid isomers possess the same molecular formula and often have very similar physicochemical properties, such as polarity, molecular size, and pKa. This structural similarity leads to nearly identical interactions with the stationary and mobile phases in chromatographic systems, resulting in co-elution or poor resolution of the isomeric peaks. Achieving baseline separation requires highly selective chromatographic conditions that can exploit subtle differences in their three-dimensional structures or functional group positioning.
Q2: What are the most common chromatographic techniques for separating diterpenoid isomers?
A2: The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).[1] HPLC is versatile for a wide range of diterpenoids, while GC-MS is particularly useful for volatile or semi-volatile isomers after derivatization.[2] SFC is a greener alternative that can offer unique selectivity and faster separations for certain isomers.[3]
Q3: How do I select the right HPLC column for my diterpenoid isomers?
A3: Column selection is critical for resolving closely related isomers. Here are some recommendations:
-
Reversed-Phase (C18 and C8): These are good starting points for many diterpenoid separations. However, standard C18 columns may not always provide sufficient selectivity for isomers.
-
Phenyl-Hexyl or Phenyl-Ether Phases: The π-π interactions offered by phenyl columns can enhance selectivity for aromatic diterpenoids or those with unsaturated systems.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be effective for separating positional isomers.
-
Chiral Columns: For enantiomeric diterpenoids, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar diterpenoid glycosides, HILIC columns can provide better retention and separation than reversed-phase columns.
Q4: What are the key mobile phase parameters to optimize for better separation of diterpenoid isomers?
A4: Mobile phase optimization is crucial for achieving selectivity. Consider the following:
-
Organic Modifier: The choice and composition of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. Acetonitrile often provides higher efficiency, while methanol (B129727) can offer different selectivity due to its protic nature.
-
pH: For ionizable diterpenoids (e.g., those with carboxylic acid or basic nitrogen groups), adjusting the mobile phase pH with a suitable buffer can alter their ionization state and dramatically improve separation. A general guideline is to work at a pH at least 2 units away from the pKa of the analytes.[5]
-
Additives: Small amounts of additives like formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) can improve peak shape and selectivity by reducing silanol (B1196071) interactions and providing a consistent ionic strength.
-
Gradient Elution: A shallow gradient profile is often necessary to resolve closely eluting isomers. Optimizing the gradient steepness and duration is a key aspect of method development.
Troubleshooting Guides
Problem 1: Poor Resolution / Co-elution of Isomers
This is the most common challenge in diterpenoid isomer separation.
| Possible Cause | Solution |
| Inappropriate Stationary Phase | HPLC: Switch to a column with a different selectivity (e.g., from C18 to a Phenyl-Hexyl or PFP column). For enantiomers, a chiral column is necessary.[4] GC: Use a column with a different polarity or a chiral stationary phase. |
| Mobile Phase Lacks Selectivity | HPLC: 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. 2. Adjust pH: For ionizable compounds, systematically vary the mobile phase pH. 3. Optimize Gradient: Employ a shallower gradient and increase the run time to enhance separation. |
| Non-Optimal Temperature | HPLC/GC: Vary the column temperature. Sometimes, a lower temperature can increase selectivity, while a higher temperature can improve efficiency and reduce analysis time. |
| Insufficient Column Efficiency | 1. Use a Longer Column: A longer column provides more theoretical plates and can improve resolution. 2. Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency. 3. Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column. |
Problem 2: Peak Tailing
Peak tailing can compromise resolution and quantification.
| Possible Cause | Solution |
| Secondary Interactions with Silanols | 1. Use a Modern, High-Purity Silica Column: These columns have fewer exposed silanol groups. 2. Lower Mobile Phase pH: For acidic compounds, a lower pH (e.g., using 0.1% formic acid) can suppress silanol ionization. 3. Add a Competing Base: For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can block active silanol sites. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample being injected. |
| Column Contamination or Degradation | 1. Flush the Column: Use a strong solvent to wash the column. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion. |
Problem 3: Peak Splitting
Split peaks can lead to inaccurate integration and quantification.
| Possible Cause | Solution |
| Partially Blocked Column Frit | 1. Backflush the Column: Reverse the column and flush it with a strong solvent. 2. Replace the Frit: If backflushing does not resolve the issue, the inlet frit may need to be replaced. |
| Column Bed Void or Channeling | This often occurs with older columns or as a result of pressure shocks. The column usually needs to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak splitting. Dilute the sample in the mobile phase.[5] |
| Co-elution of Very Close Isomers | What appears as a split peak may be two very closely eluting isomers. Optimize the method for better resolution (see Problem 1). A smaller injection volume may help to distinguish the two peaks.[6] |
Experimental Protocols
HPLC Separation of Paclitaxel (B517696) and its Isomers
This protocol provides a general framework for the separation of paclitaxel from its related impurities, such as 7-epipaclitaxel and 10-deacetylpaclitaxel.[2]
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min[2]
-
Column Temperature: 40°C[2]
-
Detection: UV at 227 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of methanol and glacial acetic acid (200:1 v/v).[2]
GC-MS Analysis of Abietane and Pimarane Diterpenoid Isomers in Resins
This protocol is suitable for the analysis of resin acids after derivatization.[3]
-
Derivatization: Methylate the acidic diterpenoids using trimethylsilyldiazomethane (B103560) or a similar reagent to increase their volatility.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
Injector Temperature: 280°C (Splitless mode)
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-550
Quantitative Data Summary
The following table summarizes representative chromatographic data for the separation of selected diterpenoid isomers. Note that direct comparison between different studies can be challenging due to variations in instrumentation and specific experimental conditions.
| Diterpenoid Isomers | Chromatographic Method | Column | Mobile Phase/Gradient | Resolution (Rs) | Retention Times (tR, min) | Reference |
| Stevioside & Rebaudioside A | HPLC | Amino Column | Acetonitrile/Water gradient | >1.5 | Stevioside: ~12.5, Reb A: ~13.5 | [7] |
| Ginkgolides A, B, C, J | LC-MS/MS | C18 | Acetonitrile/Water with 0.1% Formic Acid | Baseline Separation | J: 9.0, C: 9.3, A: 11.2, B: 11.5 | [8] |
| Andrographolide (B1667393) & Isomers | HPLC-PDA | C18 | Acetonitrile/Water gradient (20-50% ACN over 40 min) | Baseline Separation | Andrographolide: ~25 min | [9] |
| Paclitaxel & 7-epipaclitaxel | HPLC | C18 | Acetonitrile/Water gradient | >2.0 | Paclitaxel: ~18 min, 7-epi: ~19 min | [2] |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in diterpenoid isomer separations.
NF-κB Signaling Pathway
Many diterpenoids, such as andrographolide and triptolide, exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[10]
References
- 1. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 7. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Stability and Degradation of 7,15-Dihydroxypodocarp-8(14)-en-13-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of 7,15-Dihydroxypodocarp-8(14)-en-13-one in various solvents. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the stability of this compound?
A1: The initial step is to perform forced degradation studies, also known as stress testing.[1][2] This involves subjecting the compound to conditions more severe than typical storage to accelerate degradation and identify potential degradation products.[1] Key stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[3] These studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[1][2]
Q2: How do I select the appropriate solvents for my stability studies?
A2: Solvent selection depends on the intended application and the physicochemical properties of this compound. Start with common laboratory solvents in which the compound is soluble, such as methanol (B129727), ethanol, acetonitrile, and aqueous buffer solutions at different pH values. The choice of solvent can influence degradation pathways, so it is important to test a range of relevant solvents.
Q3: What analytical method is best suited for monitoring the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical tool.[4][5] This method should be capable of separating the parent compound, this compound, from all its potential degradation products, ensuring accurate quantification of the parent compound over time.[4] Method validation according to ICH guidelines is essential to ensure reliability.[6]
Q4: I am not seeing any degradation of my compound under stress conditions. What should I do?
A4: If you do not observe any degradation, the stress conditions may not be harsh enough. You can incrementally increase the severity of the conditions. For example, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time. The goal is to achieve a target degradation of 20-80% to ensure that the analytical method is truly stability-indicating.[4]
Troubleshooting Guides
Issue 1: Poor peak shape and resolution in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase composition or column chemistry.
-
Troubleshooting Steps:
-
Adjust the mobile phase polarity by varying the ratio of organic solvent to aqueous buffer.
-
Modify the pH of the aqueous component of the mobile phase.
-
Experiment with a different stationary phase (e.g., C8 instead of C18) or a column from a different manufacturer.
-
Ensure the sample is fully dissolved in the mobile phase to prevent solvent mismatch effects.
-
Issue 2: Mass balance in my forced degradation study is not within the acceptable range (e.g., 95-105%).
-
Possible Cause: Co-elution of degradation products, non-UV active degradants, or precipitation of the compound or its degradants.
-
Troubleshooting Steps:
-
Improve chromatographic resolution by optimizing the HPLC method (see Issue 1).
-
Use a photodiode array (PDA) detector to check for peak purity and identify co-eluting peaks.
-
Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect non-UV active compounds.
-
Visually inspect your samples for any precipitation. If observed, try using a different solvent or reducing the initial concentration of the compound.
-
Issue 3: Inconsistent results between replicate stability experiments.
-
Possible Cause: Inconsistent experimental conditions, sample preparation variability, or instrument instability.
-
Troubleshooting Steps:
-
Ensure precise control over temperature, light exposure, and concentration of stress agents.
-
Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps.
-
Perform system suitability tests before each HPLC run to ensure the instrument is performing consistently.
-
Use a calibrated and well-maintained oven, pH meter, and other laboratory equipment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies. The conditions provided are starting points and may need to be adjusted based on the observed stability of the compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 8.5 | 1 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 25.8 | 3 |
| Thermal (Solid) | - | 48 hours | 70°C | 5.1 | 1 |
| Photolytic | ICH Q1B | - | Room Temp | 11.3 | 2 |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time (Parent) | 5.8 min |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Refining Experimental Conditions for Diterpene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental extraction of diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting diterpenes from plant material?
A1: The choice of extraction method depends on the specific diterpene, the plant matrix, available equipment, and the desired scale of extraction. Common methods include:
-
Maceration: A simple technique involving soaking the plant material in a suitable solvent.[1]
-
Soxhlet Extraction: A continuous extraction method that can yield a higher amount of product but may expose the extract to prolonged heat, potentially degrading thermally sensitive compounds.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration, often reducing extraction time and temperature.[1][3]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction times.[1]
-
Supercritical Fluid Extraction (SFE): Often utilizing supercritical CO2, this technique can be highly selective for diterpenes with minimal degradation. Modifiers like ethanol (B145695) can be used to enhance extraction efficiency.[4]
Q2: How do I choose the right solvent for my diterpene extraction?
A2: Solvent selection is critical and is primarily based on the polarity of the target diterpenes. A general approach is to use a graded polarity extraction. Non-polar solvents like hexane (B92381) are suitable for extracting low-polarity diterpenes.[5] Solvents of intermediate polarity, such as chloroform (B151607) or dichloromethane, can extract a wide range of diterpenes.[1] More polar solvents like ethanol and methanol (B129727) are also commonly used.[6][7] For optimal results, it is often necessary to experiment with different solvents or solvent mixtures. A 1:1 hexane/acetone solvent system has been shown to be effective for extracting a broad range of terpenoids from pine.[8][9]
Q3: My crude extract is a complex mixture. What are the common techniques for purifying diterpenes?
A3: The purification of diterpenes from a crude extract is a multi-step process. Liquid chromatography is the most widely used technique.[3] This can include:
-
Flash Chromatography: A rapid form of column chromatography used for initial purification.[10]
-
Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC): These are intermediate-scale purification techniques.[3]
-
High-Performance Liquid Chromatography (HPLC): Used for the final purification of diterpenes to a high degree of purity. Preparative HPLC is used to obtain larger quantities of the purified compound.[6] Solid-phase extraction (SPE) can also be used as a pre-purification step to enrich the diterpene fraction.[6]
Q4: What are the best analytical methods for identifying and quantifying diterpenes in my extract?
A4: The most common and robust analytical methods for diterpene analysis are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile diterpenes. Derivatization may be necessary for non-volatile diterpenes to increase their volatility.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS): These are powerful techniques for the analysis of a wide range of diterpenes, including those that are non-volatile or thermally labile.[11][12][13] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is also a common method for quantification.[1]
Troubleshooting Guide
Problem 1: Low Yield of Diterpenes
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.[1] For fresh material, grinding under liquid nitrogen can prevent the degradation of volatile compounds.[14] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for your target diterpene. Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol).[5][15] Consider using solvent mixtures, such as hexane/acetone.[8] |
| Suboptimal Extraction Time/Temperature | Extraction time and temperature are critical parameters. For methods like UAE and MAE, optimize these parameters. For heat-sensitive diterpenes, avoid prolonged exposure to high temperatures, as can occur in Soxhlet extraction.[1][2] Ultrasound-assisted extraction can often be performed at lower temperatures.[16] |
| Degradation of Target Compound | Diterpenes can be sensitive to heat, light, and pH changes.[14][17] Store samples properly and consider using extraction methods that operate at lower temperatures. Ensure solvents are pure and free of contaminants that could react with your target compounds.[18] |
Problem 2: Presence of Chlorophyll (B73375) and Other Pigments in the Extract
| Possible Cause | Suggested Solution |
| Co-extraction with Polar Solvents | Chlorophyll is often co-extracted when using polar solvents like ethanol.[15] |
| - | Pre-extraction with a non-polar solvent: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove some of the pigments. |
| - | Liquid-liquid partitioning: After the initial extraction, partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent mixture (e.g., methanol/water). The diterpenes will partition based on their polarity, potentially leaving the chlorophyll in one of the phases.[1] |
| - | Adsorbent treatment: Use adsorbents like activated charcoal or specific resins in your purification workflow to bind and remove pigments. |
Problem 3: Co-elution of Compounds during Chromatographic Purification
| Possible Cause | Suggested Solution |
| Similar Polarities of Compounds | The components in your extract may have very similar polarities, making separation difficult with a single chromatographic system. |
| - | Optimize the mobile phase: For HPLC, systematically vary the solvent composition of the mobile phase to improve resolution. Introducing a third solvent or a modifier like formic acid can sometimes help.[6] |
| - | Change the stationary phase: Use a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl, or HILIC) that offers different selectivity.[6] |
| - | Employ orthogonal separation techniques: Combine different chromatographic methods that separate based on different principles (e.g., normal-phase and reversed-phase chromatography). |
Data Presentation: Comparison of Extraction Techniques
| Extraction Method | General Yield | Extraction Time | Temperature | Advantages | Disadvantages |
| Maceration | Lower | Long (hours to days) | Room Temperature | Simple, low cost | Time-consuming, may have lower yield[1] |
| Soxhlet Extraction | Higher | Moderate to Long | High (boiling point of solvent) | Continuous, can achieve high yield | Potential for thermal degradation of compounds[1][2] |
| Ultrasound-Assisted Extraction (UAE) | High | Short (minutes to hours) | Low to Moderate | Fast, efficient, reduced solvent consumption | Requires specialized equipment[1][3] |
| Supercritical Fluid Extraction (SC-CO2) | High and Selective | Short to Moderate | Moderate | Highly selective, minimal degradation, "green" solvent | High initial equipment cost[4] |
Note: Yields are highly dependent on the specific plant material and target diterpene. A study on spent coffee grounds found that SC-CO2 extraction could increase the diterpene yield by up to 15-fold compared to conventional Soxhlet extraction with n-hexane.[4]
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Diterpenes
-
Sample Preparation: Dry the plant material at 40-50°C to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh).[1]
-
Extraction: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. Add 100 mL of an appropriate solvent (e.g., ethanol, or a 1:1 hexane/acetone mixture).[1][8]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 1 hour at a controlled temperature (e.g., 50°C).[1]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent.[1] Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]
-
Drying and Storage: Dry the concentrated extract in a vacuum oven to obtain the crude extract. Store the crude extract at 4°C in a desiccator.[1]
Protocol 2: Sequential Solvent Partitioning for Crude Extract Fractionation
-
Redissolving the Crude Extract: Dissolve the crude extract obtained from Protocol 1 in a mixture of methanol and water (e.g., 9:1 v/v).[1]
-
Sequential Partitioning: Transfer the solution to a separatory funnel. Perform sequential extractions with solvents of increasing polarity:
-
First, partition three times with hexane to remove non-polar compounds.
-
Next, partition the aqueous-methanolic layer three times with chloroform to extract compounds of intermediate polarity, which often includes many diterpenes.
-
Finally, partition the remaining aqueous layer three times with ethyl acetate.[1]
-
-
Solvent Removal: Collect each of the organic fractions (hexane, chloroform, and ethyl acetate) separately. Concentrate each fraction using a rotary evaporator.[1]
-
Analysis: Analyze each fraction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the location of the target diterpenes.
Visualizations
Caption: General workflow for the extraction and purification of diterpenes.
Caption: Troubleshooting decision tree for low diterpene extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 15. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 16. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 17. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Doterpenoid Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low diterpenoid solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are diterpenoids often poorly soluble in aqueous solutions for biological assays?
A1: Diterpenoids are a class of natural products characterized by a C20 carbon skeleton. Their complex and often lipophilic (fat-soluble) structures lead to low aqueous solubility, making it difficult to prepare solutions for in vitro and cell-based assays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1][2]
Q2: What is the most common initial approach to dissolving diterpenoids for biological assays?
A2: The most common initial approach is to dissolve the diterpenoid in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of hydrophobic compounds.[3][4][5] This stock solution is then diluted to the final desired concentration in the aqueous assay buffer or cell culture medium.
Q3: My diterpenoid, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution."[4] It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment. Here are several troubleshooting steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer or medium (preferably containing serum or protein if it's a cell-based assay) while vortexing or mixing vigorously. This allows the diterpenoid to interact with proteins that can help keep it in solution. Then, add this intermediate dilution to the final assay volume.[4]
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity and off-target effects.[4] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.[6]
-
Use of Pluronic F-68: Adding a small amount of Pluronic F-68, a non-ionic surfactant, to the aqueous buffer before adding the diterpenoid-DMSO solution can help prevent precipitation.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small precipitates that form upon dilution.[3]
Q4: Are there alternatives to DMSO for dissolving diterpenoids?
A4: Yes, several other organic solvents can be used, although their compatibility with your specific assay must be verified. These include:
It's crucial to test the tolerance of your cells or biological system to these solvents and to always include appropriate vehicle controls.
Q5: What are some advanced techniques to improve diterpenoid solubility for biological assays?
A5: When simple solvent-based methods are insufficient, several advanced formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility more effectively than a single solvent.[1][7][8] For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) can be effective.[7]
-
Surfactants/Detergents: Non-ionic surfactants like Tween 20, Tween 80, or Triton X-100 can be added to the assay buffer at low concentrations (typically 0.01-0.05%) to help solubilize hydrophobic compounds.[3] However, be cautious as detergents can be toxic to cells at higher concentrations.[3]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, like diterpenoids, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[9][10][11]
-
Nanoparticle-based Drug Delivery Systems: Encapsulating diterpenoids into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly enhance their solubility and stability in aqueous solutions, and can also facilitate their uptake by cells.[12][13][14][15][16]
Troubleshooting Guide: Diterpenoid Precipitation in a Cell-Based Assay
This guide provides a step-by-step workflow to address the common issue of diterpenoid precipitation when preparing for a cell-based assay.
Quantitative Data: Diterpenoid Solubility
The following table summarizes the solubility of several common diterpenoids in various solvents. This data can guide the initial choice of solvent for stock solution preparation.
| Diterpenoid | Solvent | Solubility | Reference |
| Abietic acid | Water | Insoluble | [7] |
| Ethanol (B145695) | Soluble | [1][3][7] | |
| Acetone | Very soluble | [1][3][7] | |
| Diethyl ether | Very soluble | [7] | |
| Andrographolide | Water | Almost insoluble | [2] |
| Methanol | Slightly soluble | [2] | |
| Ethanol | Slightly soluble | [2] | |
| Boiling Ethanol | Soluble | [2] | |
| Chloroform | Very slightly soluble | [2] | |
| DMSO | 3 mg/mL | [17] | |
| DMF | 14 mg/mL | [17] | |
| Carnosol | Ethanol | ~8 mg/mL | [9] |
| DMSO | ~250 mg/mL | [9] | |
| Dimethyl formamide (B127407) | ~35 mg/mL | [9] | |
| PBS (pH 7.2) | < 30 µg/mL | [9] | |
| Ginkgolide B | Water | Sparingly soluble | [11] |
| DMSO | ~14 mg/mL | [10] | |
| Dimethyl formamide (DMF) | ~25 mg/mL | [10] | |
| Ethanol | Soluble | [12] | |
| Methanol | Soluble | [12] | |
| Oridonin (B1677485) | Water | 0.75 mg/mL | [18] |
| Triptolide (B1683669) | DMSO | 7 mg/mL | [14] |
| Ethanol | Soluble | [19] | |
| Chloroform | Very stable | [20] | |
| Paclitaxel | Water | < 0.1 µg/mL | [18] |
| Triacetin | 116.5 ± 5.21 mg/mL | [21] |
Experimental Protocols
Protocol: Preparation of Diterpenoid Stock Solution and Working Solutions for a Cell-Based Assay (e.g., MTT Assay)
This protocol provides a general procedure for preparing a diterpenoid for a typical cell-based viability assay.
Materials:
-
Diterpenoid compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (with serum)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Calculate the mass of the diterpenoid powder needed to prepare a 10 mM stock solution in a specific volume of DMSO. b. Weigh the diterpenoid powder accurately and place it in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the tube vigorously until the diterpenoid is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary, but be cautious of compound stability. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare an Intermediate Dilution in Culture Medium: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare an intermediate dilution (e.g., 100 µM) by diluting the stock solution 1:100 in complete cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. c. Vortex the intermediate dilution immediately and vigorously for 10-15 seconds. This step is crucial to prevent precipitation and allows the diterpenoid to associate with serum proteins.
-
Prepare Final Working Concentrations: a. Perform serial dilutions from the 100 µM intermediate solution into complete cell culture medium to achieve the final desired concentrations for your assay. b. For example, to get a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well of a 96-well plate.
-
Prepare Vehicle Control: a. Prepare a vehicle control by performing the same dilution steps with pure DMSO instead of the diterpenoid stock solution. This will ensure that the final concentration of DMSO is consistent across all experimental and control wells.
Signaling Pathways Modulated by Diterpenoids
Diterpenoids are known to interact with various cellular signaling pathways. Understanding these interactions is crucial for interpreting experimental results. Below are diagrams of key signaling pathways commonly affected by diterpenoids.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.[1][2][3][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Certain diterpenoids can modulate this pathway, contributing to their anti-cancer effects.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many diterpenoids induce apoptosis in cancer cells, making it a key mechanism of their anti-tumor activity.[5][7]
References
- 1. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abietic acid | Robert Kraemer GmbH & Co. KG [rokra.com]
- 4. Abietic_acid [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 7. Abietic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Triptolide | Cell Signaling Technology [cellsignal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Solubility and Bioavailability Enhancement of Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triptolide [drugfuture.com]
- 20. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physico-chemical and sensory characteristics of steviolbioside synthesized from stevioside and its application in fruit drinks and food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Sensitivity for Trace-Level Detection of Podocarpanes
Welcome to the technical support center for the analysis of podocarpanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the trace-level detection of this important class of diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high analytical sensitivity for podocarpane (B1244330) detection?
A: The main challenges include the low concentrations of podocarpanes in complex matrices such as plant tissues and biological fluids, potential for matrix effects in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, and the inherent volatility and thermal stability of some podocarpane derivatives. Effective sample preparation to isolate and concentrate the analytes while minimizing interferences is crucial for overcoming these challenges.
Q2: Which analytical technique is more suitable for trace-level podocarpane analysis: GC-MS or LC-MS/MS?
A: Both techniques can be highly effective, and the choice often depends on the specific podocarpane, the sample matrix, and the available instrumentation.
-
GC-MS is a powerful technique, especially for volatile and thermally stable podocarpanes. For those with polar functional groups (e.g., hydroxyl, carboxyl), derivatization is often necessary to improve volatility and chromatographic performance.[1][2]
-
LC-MS/MS offers excellent sensitivity and selectivity for a wide range of podocarpanes without the need for derivatization.[3][4][5] It is particularly advantageous for analyzing less volatile or thermally labile compounds and can often handle complex matrices with less extensive cleanup. The use of tandem mass spectrometry (MS/MS) significantly reduces background noise and enhances specificity.[3][5]
Q3: What is derivatization and why is it important for the GC-MS analysis of podocarpanes?
A: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For podocarpanes, which often contain polar functional groups like hydroxyls and carboxylic acids, derivatization is crucial for GC-MS analysis to:
-
Increase Volatility: By replacing polar hydrogens with non-polar groups, the vapor pressure of the analyte is increased, allowing it to be more readily transferred into the gas phase.[1]
-
Improve Thermal Stability: Derivatization can prevent the degradation of the analyte at the high temperatures of the GC inlet and column.
-
Enhance Chromatographic Peak Shape: It reduces interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks.
-
Improve Mass Spectral Fragmentation: Derivatization can lead to more characteristic and reproducible fragmentation patterns, aiding in structural elucidation and quantification.
A common derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4]
Q4: What is Solid-Phase Extraction (SPE) and how can it be applied to podocarpane analysis?
A: Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a complex matrix.[6] It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent.[2][7] For podocarpane analysis, SPE is highly effective for:
-
Sample Cleanup: Removing matrix components that can interfere with GC-MS or LC-MS/MS analysis.
-
Analyte Concentration: Concentrating podocarpanes from dilute samples to improve detection limits.
-
Solvent Exchange: Transferring the analytes to a solvent that is more compatible with the subsequent analytical technique.
The choice of SPE sorbent (e.g., C18, polymeric) and elution solvents is critical for achieving high recovery of podocarpanes.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak Intensity
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh samples and standards to rule out stability issues. Store samples appropriately (e.g., at low temperatures, protected from light). |
| Inefficient Extraction/Cleanup | Optimize the Solid-Phase Extraction (SPE) protocol. Verify the choice of sorbent, sample pH, loading flow rate, wash and elution solvents. Ensure complete elution of podocarpanes. |
| Incomplete Derivatization (GC-MS) | Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is dry before adding the derivatization reagent, as moisture can deactivate it.[4] Use a catalyst if necessary for sterically hindered groups. |
| Poor Ionization Efficiency (LC-MS/MS) | Optimize ion source parameters (e.g., electrospray voltage, gas flows, temperature).[8] Experiment with different ionization modes (positive vs. negative) and mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to enhance protonation or deprotonation. |
| Instrument Contamination | Clean the ion source, transfer optics, and mass analyzer according to the manufacturer's recommendations. |
| Leaks in the System (GC-MS) | Check for leaks in the gas lines, fittings, and septum using an electronic leak detector. Leaks can lead to a loss of sensitivity and contamination.[9] |
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System (GC-MS) | Deactivate the GC inlet liner and the first few centimeters of the analytical column with a silylating agent. Use a deactivated liner. |
| Secondary Interactions on LC Column (LC-MS/MS) | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider a different column chemistry with better end-capping or a different stationary phase. |
| Inappropriate Injection Solvent (LC-MS/MS) | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Use a guard column to protect the analytical column from strongly retained matrix components. |
| Extra-column Volume (LC-MS/MS) | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
Issue 3: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Improve the SPE method by using a more selective sorbent or adding extra wash steps. Consider using a different sample preparation technique like Liquid-Liquid Extraction (LLE) or Dispersive Solid-Phase Extraction (d-SPE). |
| Co-elution of Interfering Compounds | Optimize the chromatographic gradient (LC-MS/MS) or temperature program (GC-MS) to better separate the podocarpanes from matrix components.[8] |
| Ion Suppression/Enhancement (LC-MS/MS) | Infuse a standard solution of the podocarpane post-column while injecting a blank matrix extract to identify regions of ion suppression or enhancement.[10] Adjust the chromatography to move the analyte peak away from these regions. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[11] |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and freshly prepared reagents. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of diterpenoids and other natural products using techniques applicable to podocarpanes. These values can serve as a benchmark for method development and validation.
Table 1: Representative Recovery Rates for SPE-GC-MS Analysis
| Analyte Class | Matrix | SPE Sorbent | Recovery (%) | RSD (%) | Reference |
| Micropollutants | Water | C18 | > 90 | < 11.03 | [9] |
| Pesticides | Spinach | AL-N/VRA-PR | 70-120 | N/A | [12] |
| Pesticides | Barley | AL-N/VRA-PR | 70-120 | N/A | [12] |
| Organophosphorus Pesticides | Various Foods | GNP/MIL-101(Cr) | 84-110 | 2.9-7.1 | [13] |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for GC-MS and LC-MS/MS Analysis
| Analyte Class | Method | Matrix | LOD | LOQ | Reference |
| Micropollutants | GC-MS | Water | 0.87-5.72 ng/L | 10.0-50.0 ng/L | [9] |
| Organophosphorus Pesticides | GC-MS | Various Foods | 0.005-15.0 µg/kg | N/A | [13] |
| Hormones & UV Filters | GC-MS (SIM) | Wastewater | 0.1-1.3 µg/L | 0.3-4.2 µg/L | [13] |
| Ciguatoxins | LC-MS/MS | Fish Tissue | sub-ppb levels | N/A | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Podocarpanes from Plant Material (General Protocol)
This protocol is a general guideline and may require optimization for specific plant matrices and podocarpane structures.
-
Sample Preparation:
-
Grind dried plant material to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture with water) using sonication or maceration.[15]
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a solvent compatible with the SPE loading conditions (e.g., 10% methanol in water).
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the reconstituted plant extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the podocarpanes with a small volume (e.g., 2-4 mL) of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS (after derivatization) or LC-MS/MS analysis.
-
Protocol 2: Silylation of Podocarpanes for GC-MS Analysis (General Protocol)
This protocol describes a general procedure for the silylation of podocarpanes containing hydroxyl and/or carboxyl groups using BSTFA.
-
Sample Preparation:
-
Ensure the dried extract from the SPE procedure is completely free of water.
-
Transfer the dried extract to a clean, dry reaction vial.
-
-
Derivatization Reaction:
-
Add 50-100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Add a suitable solvent if necessary (e.g., pyridine (B92270) or acetonitrile) to ensure the sample is fully dissolved.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2][3]
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample directly into the GC-MS system.
-
Visualizations
Experimental and Analytical Workflows
Signaling Pathway
Recent research suggests a potential link between certain podocarpane diterpenoids and the PARP1 signaling pathway, which is involved in DNA repair and cell death.[17] Inhibition of PARP1 is a therapeutic strategy in some cancers. The interaction of podocarpanes with this pathway could be a subject of interest in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. brjac.com.br [brjac.com.br]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Terpenoid Separation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for separating polar and non-polar terpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a separation method for terpenoids?
The first and most critical step is to characterize your target terpenoids based on their polarity and volatility.[1] Terpenoids range from very non-polar hydrocarbons (e.g., monoterpenes like pinene, sesquiterpenes) to highly polar glycosides.[1][2] This initial assessment will guide your choice of extraction solvent, chromatographic technique, and column chemistry.
-
Volatile, Non-polar to Moderately Polar Terpenoids: (e.g., monoterpenes, sesquiterpenes) are best suited for Gas Chromatography (GC).[3][4]
-
Non-volatile, Polar Terpenoids: (e.g., diterpenes, triterpenoids, saponins) generally require High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1][5]
Q2: How do I choose the right extraction solvent?
The principle of "like dissolves like" is paramount. The solvent choice depends directly on the polarity of the target terpenoids.
-
Non-polar Terpenoids: Use non-polar solvents like hexane (B92381), petroleum ether, or butane.[6][7][8] A common mixture for general non-polar extraction is hexane:ethyl acetate (B1210297) (85:15 v/v).[1]
-
Polar Terpenoids: Use polar solvents such as ethanol (B145695), methanol (B129727), or acetone.[1][6][7] For highly polar compounds like glycosides, aqueous methanol or ethanol is effective.[2][8]
-
Broad Range: To extract a wide range of compounds, ethanol is a good choice due to its intermediate polarity.[7][9]
Q3: Which chromatographic technique should I use: GC, HPLC, or SFC?
Your choice depends on the volatility and polarity of your analytes.
-
Gas Chromatography (GC): This is the preferred method for volatile and semi-volatile compounds like mono- and sesquiterpenes.[3][4][10] It offers high resolution for complex mixtures.[3] Coupling with a Flame Ionization Detector (FID) is common for quantification, while Mass Spectrometry (MS) is used for identification.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile and thermally sensitive compounds, particularly more polar terpenoids like triterpenoid (B12794562) saponins.[5][11] Reversed-phase (RP-HPLC) with a C18 column is a common starting point.
-
Supercritical Fluid Chromatography (SFC): SFC is a versatile "green" alternative that uses supercritical CO2 as the main mobile phase.[12][13] It is faster than HPLC and can separate a wide range of compounds, from non-polar to polar, making it an excellent choice for complex mixtures.[13][14][15]
Q4: How do I select the right GC column?
Column selection in GC is based on the polarity of the stationary phase.
-
For non-polar terpenes (hydrocarbons): A non-polar stationary phase (e.g., SE-30, DB-5) is suitable.[16]
-
For polar terpenoids (oxygenated): A polar stationary phase (e.g., Carbowax 20M, ZB-WAX) provides better separation and resolution.[16][17] Terpenoids with polar functional groups are retained more strongly on polar columns.[16]
Q5: My HPLC separation is poor for polar terpenoids. What can I do?
For highly polar analytes that are poorly retained on standard C18 columns, consider these options:
-
Use an Aqueous C18 Column: These are designed for use with highly aqueous mobile phases without phase collapse.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and an acetonitrile-rich mobile phase to enhance the retention of very polar compounds.
-
Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties to improve the retention of polar and charged analytes.
Troubleshooting Guides
Scenario 1: Poor recovery of volatile monoterpenes during GC analysis.
Problem: You are losing your most volatile analytes (e.g., myrcene, pinene) during sample preparation or injection.
Solution Workflow:
-
Minimize Heat Exposure: Grind plant material while frozen or under liquid nitrogen to prevent heat from the grinding process from volatilizing your terpenes.[10] Keep samples and solvents chilled throughout the preparation process.[10]
-
Check Extraction Method: For highly volatile compounds, consider headspace (HS) sampling or solid-phase microextraction (SPME) instead of liquid injection. These methods analyze the vapor phase above the sample, minimizing analyte loss.[3][10]
-
Optimize Inlet Temperature: A high inlet temperature can cause degradation of thermally labile terpenes. While a high temperature is needed for volatilization, ensure it is not excessive. Check for compound degradation by comparing results at different inlet temperatures.
-
Verify Syringe Handling: For headspace analysis, ensure the syringe is heated to prevent condensation of higher-boiling point analytes.[10]
Scenario 2: Co-elution of structurally similar terpenoids (isomers).
Problem: Two or more terpenoids are consistently eluting at the same time, resulting in a single unresolved peak.
Solution Workflow:
-
Optimize Temperature/Gradient Program:
-
GC: Decrease the temperature ramp rate. A slower ramp increases the interaction time with the stationary phase and can improve separation.
-
HPLC: Adjust the mobile phase gradient. Make the gradient shallower (i.e., change the solvent composition more slowly) around the elution time of the target peaks.
-
-
Change Column Selectivity: The most effective solution is often to switch to a column with a different stationary phase chemistry.[17] Even columns with similar polarity can have different selectivities that can resolve critical pairs.[17] For example, in GC, switching from a 5% phenyl column to a WAX column can provide the necessary change in selectivity.
-
Consider Two-Dimensional Chromatography (GCxGC): For extremely complex mixtures, GCxGC provides a significant increase in peak capacity and separation efficiency by passing the sample through two different columns.[10]
Scenario 3: Poor peak shape (tailing or fronting) in LC or GC.
Problem: Peaks are asymmetrical, which compromises resolution and accurate integration.
Solution Workflow:
-
Check for Column Overload: Injecting too much sample is a common cause of peak fronting. Dilute your sample and reinject.
-
Investigate Secondary Interactions (Peak Tailing):
-
LC: Tailing for basic compounds can occur due to interaction with acidic silanols on the silica (B1680970) support. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
-
GC: Active sites in the inlet liner or column can cause tailing for polar compounds. Use a deactivated liner and ensure you are using an inert column.[17]
-
-
Rule out Column Contamination/Damage: If the problem persists, the column may be contaminated or damaged at the head. Try flushing the column or trimming the first few centimeters (for GC columns). If that fails, the column may need to be replaced.[17]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Terpenoid Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in the gas phase based on volatility and interaction with stationary phase. | Separation in the liquid phase based on partitioning between mobile and stationary phases. | Separation using a supercritical fluid (usually CO2) as the mobile phase. |
| Primary Analytes | Volatile & Semi-volatile (Monoterpenes, Sesquiterpenes).[3][4] | Non-volatile & Thermally Labile (Diterpenes, Triterpenoids, Saponins).[1][5] | Broad Range (Non-polar to Polar).[13][14] |
| Typical Column | Fused silica capillary with various stationary phases (e.g., DB-5, Carbowax).[16] | Packed column with bonded silica (e.g., C18, HILIC). | Packed columns similar to HPLC (e.g., C18, Diol).[12] |
| Advantages | High resolution, well-established methods, ideal for volatile profiles.[3] | Excellent for polar and non-volatile compounds, versatile detectors. | Fast separations, reduced organic solvent use ("green"), suitable for a wide polarity range.[12][13] |
| Limitations | Not suitable for non-volatile compounds, potential for thermal degradation. | Lower resolution than GC, higher solvent consumption. | Higher initial instrument cost. |
Table 2: Common GC Stationary Phases for Terpenoid Analysis
| Stationary Phase | Polarity | Recommended For | Example |
| 100% Dimethylpolysiloxane | Non-polar | General purpose, separation by boiling point, good for non-polar terpene hydrocarbons. | DB-1, SE-30[16] |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | Slightly more polar than 100% dimethylpolysiloxane, good for aromatic compounds. | DB-5, ZB-5 |
| 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate Polarity | Separation of moderately polar compounds. | DB-17, ZB-50 |
| Polyethylene Glycol (PEG) | Polar | Excellent for separating polar, oxygenated terpenoids (alcohols, ketones).[16] | Carbowax 20M, ZB-WAXPLUS™[16][17] |
Experimental Protocols
Protocol 1: General Method for Extraction and GC-MS Analysis of Volatile Terpenoids
-
Sample Preparation:
-
Weigh approximately 100-200 mg of plant material. To prevent the loss of volatile terpenes, freeze the material with liquid nitrogen before grinding it into a fine powder.[10]
-
Immediately transfer the powder to a glass vial. Plastic containers should be avoided as components can leach into the solvent.[1]
-
Add 1.5 mL of an appropriate extraction solvent (e.g., hexane or a hexane:ethyl acetate mixture) containing an internal standard (e.g., α-cedrene or tridecane (B166401) at 50 ng/µL).[1][18]
-
Vortex vigorously and shake for at least 1 hour.
-
Centrifuge the sample and transfer the supernatant to a clean GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, temperature 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50-500.[1]
-
Protocol 2: General Method for Extraction and HPLC-DAD Analysis of Non-Polar to Polar Terpenoids
-
Sample Preparation:
-
Weigh 500 mg of dried, ground plant material.
-
Perform a solvent extraction using 10 mL of methanol or ethanol. Sonicate for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-DAD Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: Start with 5% B, ramp to 95% B over 40 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is often necessary to elute compounds with a wide range of polarities.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD scanning from 200-400 nm. Monitor specific wavelengths as needed (e.g., 210 nm for compounds lacking a strong chromophore).[1]
-
Visualizations
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. mediabros.store [mediabros.store]
- 8. researchgate.net [researchgate.net]
- 9. terpenesandtesting.com [terpenesandtesting.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 16. scispace.com [scispace.com]
- 17. phenomenex.com [phenomenex.com]
- 18. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Bioactivity Analysis: Podocarpane vs. Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent classes of diterpenoids: podocarpanes and abietanes. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Podocarpane (B1244330) and Abietane (B96969) Diterpenoids
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. Among them, the tricyclic podocarpane and abietane skeletons form the basis of a vast number of bioactive compounds. The core structures of these two classes are closely related, with the key difference being the substitution pattern at C-13. This subtle structural variation, along with other modifications on the tricyclic core, gives rise to a wide array of pharmacological activities.
Comparative Bioactivity Overview
Both podocarpane and abietane diterpenoids exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While abietane diterpenoids have been more extensively studied, emerging research on podocarpanes reveals their significant therapeutic potential. This guide will delve into a comparative analysis of these activities, supported by quantitative data from various studies.
Anticancer Activity
The cytotoxicity of podocarpane and abietane diterpenoids against various cancer cell lines has been a major focus of research.
Podocarpane Diterpenoids
Podolactones, a subclass of podocarpane norditerpenoids, have demonstrated notable antiproliferative effects. For instance, certain podolactones exhibit moderate potency against colon (HT-29), breast (MDA-MB-231), ovarian (OVCAR3), and melanoma (MDA-MB-435) cancer cell lines[1]. Another study on podocarpane derivatives reported an antiproliferative effect with IC50 values of less than 10 μM in two or three different human tumor cell lines[2]. Specifically, one derivative showed an IC50 of 0.6 μM against A-549 cells and appeared to exert its effect through the induction of apoptosis mediated by an increased Bax/Bcl-2 ratio[2].
Abietane Diterpenoids
Abietane diterpenoids, such as those isolated from Salvia species, have shown significant anticancer activity. For example, 7α-acetylhorminone, an abietane diterpenoid, displayed potent activity against HCT116 and MDA-MB-231 cancer cells with IC50 values of 18 µM and 44 µM, respectively[3]. The presence of an oxygenated C7, particularly a carbonyl group, appears to be crucial for the cytotoxic activity of these compounds[3]. Synthetic derivatives of dehydroabietic acid, an abietane diterpenoid, have also demonstrated potent inhibitory activities against various cancer cell lines, with some compounds showing greater potency than the commercial anticancer drug 5-FU[4]. One such derivative induced apoptosis in HeLa cells through a mitochondrial-dependent pathway[4].
Quantitative Comparison of Anticancer Activity
| Diterpenoid Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Podocarpane | Podolactone 1 | HT-29 (colon) | ~5-10 | [1] |
| Podolactone 3 | MDA-MB-231 (breast) | ~5-10 | [1] | |
| Totarane derivative 28 | A-549 (lung) | 0.6 | [2] | |
| Abietane | 7α-acetylhorminone | HCT116 (colon) | 18 | [3] |
| 7α-acetylhorminone | MDA-MB-231 (breast) | 44 | [3] | |
| Dehydroabietic acid derivative 31a | Various | 6.1 | [4] | |
| Pygmaeocin B (5) | HT29 (colon) | 6.69 (µg/mL) | [5] | |
| Orthoquinone 13 | HT29 (colon) | 2.7 (µg/mL) | [5] |
Antimicrobial Activity
Both classes of diterpenoids have shown promise as antimicrobial agents against a range of pathogens.
Podocarpane Diterpenoids
Phenolic diterpenes isolated from Podocarpus macrophyllus have demonstrated antibacterial activity against oral pathogenic microorganisms, with minimum inhibitory concentration (MIC) values ranging from 3.1 to 25 ppm[6]. Richernoids, 20-nor-ent-podocarpane diterpenoids from Richeriella gracilis, exhibited antibacterial activity with MIC and minimum bactericidal concentration (MBC) values between 12.5 and 50 μg/mL against most multidrug-resistant bacteria[7].
Abietane Diterpenoids
Abietane diterpenoids have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria[8][9]. Dehydroabietic acid derivatives have been reported with MIC90 values as low as 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[9]. The antimicrobial mechanism of some diterpenoids is suggested to involve the disruption of the bacterial cell membrane[10]. Transcriptome profiling of Streptococcus mutans treated with diterpenoids revealed modulation of genes involved in cell membrane synthesis, cell division, and carbohydrate metabolism[10].
Quantitative Comparison of Antimicrobial Activity
| Diterpenoid Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Podocarpane | Inumakiols | Oral pathogens | 3.1 - 25 (ppm) | [6] |
| Richernoids 1 & 5 | MDR bacteria | 12.5 - 50 | [7] | |
| Abietane | Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | MRSA | 8 | [9] |
| Abietane from P. barbatus | S. aureus | 15.6 - 31.25 | [11] | |
| Abietane from C. japonica | C. acnes | 3.13 - 6.25 | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of podocarpane and abietane diterpenoids has been demonstrated through the inhibition of key inflammatory mediators.
Podocarpane Diterpenoids
Diterpenoids isolated from Podocarpus macrophyllus have been shown to inhibit the production of nitric oxide (NO) and proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 and HT-29 cells[12]. This anti-inflammatory action is linked to the modulation of proinflammatory gene expression[12].
Abietane Diterpenoids
Abietane diterpenoids from various plant sources have exhibited significant anti-inflammatory activities. For instance, compounds from Nepeta bracteata were able to inhibit NO production in LPS-stimulated RAW 264.7 cells with IC50 values below 50 μM[13]. Some of these compounds displayed remarkable inhibition with IC50 values of 19.2 and 18.8 μM[13]. The anti-inflammatory mechanism of certain abietane diterpenoids involves the downregulation of the NF-κB signaling pathway[14][15]. Rearranged abietane diterpenes have also shown high anti-inflammatory activity, with pygmaeocin B exhibiting an IC50NO of 33.0 ± 0.8 ng/mL[5].
Quantitative Comparison of Anti-inflammatory Activity
| Diterpenoid Class | Compound/Derivative | Assay | IC50 | Reference |
| Podocarpane | Diterpenoids from P. macrophyllus | NO Inhibition (RAW 264.7) | - | [12] |
| Abietane | Compound 2 from N. bracteata | NO Inhibition (RAW 264.7) | 19.2 µM | [13] |
| Compound 4 from N. bracteata | NO Inhibition (RAW 264.7) | 18.8 µM | [13] | |
| Pygmaeocin B (5) | NO Inhibition (RAW 264.7) | 33.0 ng/mL | [5] | |
| Medusanthol A | NO Inhibition (BV2) | 3.12 µM | [16] | |
| Medusanthol B | NO Inhibition (BV2) | 15.53 µM | [16] |
Signaling Pathways
The bioactivities of podocarpane and abietane diterpenoids are mediated through various cellular signaling pathways.
Anticancer Signaling Pathways
Many anticancer diterpenoids induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the modulation of the Bax/Bcl-2 protein ratio and activation of caspases[2][17]. The MAPK signaling pathway, including ERK and JNK, is also a common target[18][19][20]. Furthermore, the PI3K/Akt/mTOR pathway is frequently inhibited by these compounds, leading to reduced cell proliferation and survival[21].
Caption: General anticancer signaling pathways modulated by diterpenoids.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of these diterpenoids are often attributed to the inhibition of the NF-κB signaling pathway[14][15]. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs)[13][16][22]. The MAPK signaling pathway also plays a crucial role in mediating the anti-inflammatory response[12][20].
Caption: Key anti-inflammatory signaling pathways inhibited by diterpenoids.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (podocarpane or abietane diterpenoids) and include appropriate controls (vehicle and positive control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. uv.es [uv.es]
- 5. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial novel phenolic diterpenes from Podocarpus macrophyllus D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Antimicrobial abietane diterpenoids against resistant bacteria and biofilms | Semantic Scholar [semanticscholar.org]
- 9. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]
- 11. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 12. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Novel Diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir for the discovery of new therapeutic leads. This guide provides a comparative framework for evaluating the cytotoxic potential of the diterpenoid 7,15-Dihydroxypodocarp-8(14)-en-13-one against well-established anticancer drugs such as Doxorubicin, Cisplatin (B142131), and Paclitaxel. While comprehensive data on this compound is still emerging, this document serves as a template for its future evaluation, presenting methodologies and comparative data for standard chemotherapeutic agents.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against various cancer cell lines, providing a benchmark for the evaluation of novel compounds like this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | |
| Doxorubicin | HeLa | Cervical Cancer | 2.92 ± 0.57 | [1] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [1] | |
| HepG2 | Liver Cancer | 12.18 ± 1.89 | [1] | |
| A549 | Lung Cancer | > 20 | [1] | |
| Cisplatin | A2780 | Ovarian Cancer | ~1.0 | [2] |
| SKOV-3 | Ovarian Cancer | ~5.0 | [2] | |
| HeLa | Cervical Cancer | Varies significantly | [3] | |
| HepG2 | Liver Cancer | Varies significantly | [3] | |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | ~0.01 | [4] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~0.005 | [4] | |
| T-47D | Breast Cancer (Luminal A) | ~0.002 | [4] | |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.0004 - 0.0034 | [5] | |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 0.027 (120h exposure) | [6] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay type[2][3]. It is crucial to include a reference standard in parallel experiments.
Experimental Protocols
Standardized experimental protocols are essential for the reproducible and comparable assessment of cytotoxicity. The following outlines a general methodology for determining the IC50 values of test compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., this compound) and reference drugs (e.g., Doxorubicin) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compounds are prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the solvent at the highest concentration used) is also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining the cytotoxic effects of a compound using the MTT assay.
Generalized Signaling Pathway for Apoptosis Induction
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Studies for Diterpenoid Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of promising in vitro findings to successful in vivo outcomes is a critical challenge in the development of novel therapeutics. Diterpenoid compounds, a large and structurally diverse class of natural products, have demonstrated a wide range of pharmacological activities in preclinical studies. This guide provides a comparative analysis of in vitro and in vivo data for two representative diterpenoids, Oridonin (B1677485) and Triptolide, to illustrate the correlation and potential disparities between these two essential stages of drug discovery. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in navigating the complexities of diterpenoid research.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for the anti-inflammatory and anti-tumor effects of Oridonin and Triptolide from representative in vitro and in vivo studies.
Table 1: Anti-inflammatory Activity of Oridonin
| Assay Type | Model | Endpoint | Oridonin Concentration/Dose | Result |
| In Vitro | LPS-stimulated RAW264.7 macrophages | NO Production Inhibition | 10 µM | Significant inhibition of nitric oxide (NO) production.[1] |
| LPS-stimulated RAW264.7 macrophages | IL-6, TNF-α Secretion | 10 µM | Significant reduction in the secretion of pro-inflammatory cytokines IL-6 and TNF-α.[1] | |
| LPS-activated BMDCs | NF-κB Activation | 10 µM | Inhibited the phosphorylation of NF-κB and IκBα.[2] | |
| In Vivo | Carrageenan-induced pleurisy in mice | Inflammatory Cell Infiltration | 20 mg/kg | Significantly reduced neutrophil infiltration in lung tissue.[3] |
| Carrageenan-induced pleurisy in mice | Pro-inflammatory Cytokine Levels (lung) | 20 mg/kg | Reduced the release of TNF-α, IL-6, and IL-1β.[3] | |
| TNBS-induced post-inflammatory IBS in rats | NF-κB Activation (colon) | 20 mg/kg | Abrogated inflammation by inhibiting the phosphorylation of NF-κBp65.[4] |
Table 2: Anti-tumor Activity of Triptolide
| Assay Type | Model | Endpoint | Triptolide Concentration/Dose | Result |
| In Vitro | Jurkat and HT29 cells | Cytotoxicity (Cell Viability) | Low concentrations | Inhibition of cell growth and proliferation.[5] |
| MDA-MB-231, BT-474, MCF7 breast cancer cells | Apoptosis | 50 nM | Apoptotic rates of ~80%.[6] | |
| HepaRG cells | Apoptosis | Concentration-dependent | Significant increase in early and late apoptotic cells.[7] | |
| In Vivo | Mesothelioma xenograft in mice | Tumor Growth Inhibition | 0.42 mg/kg/day | Significantly suppressed tumor growth.[8] |
| Breast cancer stem cell xenograft in mice | Tumor Growth Inhibition | - | Significantly inhibited tumor growth compared with mock treatment.[9][10] | |
| Melanoma xenograft in mice | Tumor Growth Inhibition | 150 or 300 µg/kg (alternate days) | Markedly reduced the growth of the tumors.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental conditions.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Acclimatize male Wistar rats for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound (e.g., Oridonin) or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[12][13] A standard NSAID like indomethacin (B1671933) can be used as a positive control.[13]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][13]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Western Blot for NF-κB Pathway Proteins
This technique is used to detect changes in the expression and activation of proteins involved in the NF-κB signaling pathway.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Xenograft Mouse Model for Anti-tumor Studies
This in vivo model is used to assess the anti-tumor efficacy of compounds on human cancer cells.
-
Cell Preparation: Grow cancer cells in culture, harvest them, and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration of approximately 1 x 10^6 to 5 x 10^6 cells per injection volume.[15][16]
-
Animal Model: Use immunocompromised mice, such as nude or SCID mice, aged 4-6 weeks.[15]
-
Tumor Cell Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.[15][16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers every few days. The tumor volume can be calculated using the formula: Volume = (width)² x length/2.[15]
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Triptolide) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dosing schedule.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor growth inhibition is calculated by comparing the average tumor weight in the treatment groups to the control group.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of Oridonin.
Caption: General Experimental Workflow for Diterpenoid Evaluation.
Caption: Logical Relationship of In Vitro and In Vivo Studies.
References
- 1. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 2. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin Attenuates TNBS-induced Post-inflammatory Irritable Bowel Syndrome via PXR/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Triptolide and Triptolide loaded polymeric micelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. Triptolide-induced in vitro and in vivo cytotoxicity in human breast cancer stem cells and primary breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway [jcancer.org]
- 12. benchchem.com [benchchem.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. LLC cells tumor xenograft model [protocols.io]
A Comparative Guide to HPLC and GC-MS for Diterpenoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of diterpenoids, a diverse class of natural products with significant pharmacological activities, presents unique analytical challenges. The choice of analytical methodology is critical for accurate quantification and characterization. This guide provides a comprehensive cross-validation of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for diterpenoid analysis, supported by experimental data and detailed protocols.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The separation is influenced by the polarity of the analyte, the mobile phase, and the stationary phase.[1] HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds, making it a versatile tool for a wide range of molecules, including many diterpenoids.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.[1] The separated compounds then enter the mass spectrometer, which ionizes, sorts, and detects the fragments based on their mass-to-charge ratio, providing structural information and sensitive quantification.[5] GC-MS is ideal for the analysis of volatile and semi-volatile compounds.[6] For non-volatile compounds like many diterpenoids, a chemical derivatization step is often required to increase their volatility and thermal stability.[7][8]
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for HPLC and GC-MS in the context of diterpenoid analysis, based on reported experimental data.
| Performance Metric | HPLC | GC-MS | Key Considerations |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to high pg/mL range.[9][10] | Can achieve very low detection limits, often in the pg to fg range, especially with selected ion monitoring (SIM).[11] | GC-MS generally offers higher sensitivity for volatile or derivatized analytes.[3] |
| Selectivity | High selectivity achievable through choice of stationary and mobile phases, and selective detectors (e.g., DAD, FLD, MS).[12] | Excellent selectivity, particularly with MS detection, which provides structural information for unambiguous peak identification.[5] | Mass spectrometry detectors in both techniques provide the highest degree of selectivity. |
| Linearity | Excellent linearity over a wide concentration range is commonly reported (r² > 0.99).[10][13] | Good linearity is achievable, with correlation coefficients typically > 0.99.[11] | Both techniques can provide excellent linearity for quantitative analysis. |
| Accuracy & Precision | High accuracy (recoveries typically 95-105%) and precision (RSD < 5%) are achievable.[10][13] | High accuracy and precision are attainable, with recoveries and RSDs in similar ranges to HPLC.[11] | Method validation is crucial to ensure accuracy and precision for both techniques. |
| Sample Throughput | Analysis times can range from 10 to 60 minutes per sample.[1] | Run times are often faster than HPLC, especially for volatile compounds, potentially in the range of a few minutes to 30 minutes.[1][14] | Sample preparation, including derivatization for GC-MS, can significantly impact overall throughput. |
| Compound Applicability | Broad applicability to non-volatile, polar, and thermally unstable diterpenoids without derivatization.[2][3] | Primarily suitable for volatile and thermally stable diterpenoids. Derivatization is often necessary for polar and non-volatile diterpenoids.[6][8] | The inherent properties of the target diterpenoids are a primary factor in technique selection. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for reliable and reproducible results. Below are representative methodologies for the analysis of diterpenoids using HPLC and GC-MS.
HPLC-DAD Method for Diterpenoid Analysis
This protocol is a representative example for the quantitative analysis of diterpenoids in plant extracts.
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 25 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).[16]
-
0-20 min: 20-80% A
-
20-25 min: 80-100% A
-
25-30 min: 100% A
-
30-35 min: 100-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or based on the UV maxima of the target diterpenoids.[15]
-
Injection Volume: 10 µL.
GC-MS Method for Diterpenoid Analysis (with Derivatization)
This protocol outlines a general procedure for the analysis of less volatile diterpenoids requiring derivatization.
1. Sample Preparation and Derivatization:
-
Extract 1.0 g of powdered plant material with 20 mL of dichloromethane:methanol (2:1, v/v) via sonication for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.[7]
-
Heat the mixture at 70 °C for 60 minutes to facilitate derivatization.
-
After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 5 °C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Injection Volume: 1 µL (splitless mode).
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of diterpenoids.
Caption: HPLC analysis workflow for diterpenoids.
Caption: GC-MS analysis workflow for diterpenoids.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of diterpenoids, each with its own set of advantages and limitations. HPLC is a versatile and robust method suitable for a wide range of diterpenoids without the need for derivatization, making it a common choice for routine quality control and quantification.[17][18] GC-MS, on the other hand, offers exceptional sensitivity and selectivity, particularly for volatile diterpenoids or those that can be readily derivatized.[6][19] The detailed structural information provided by mass spectrometry is invaluable for compound identification.[5]
The choice between HPLC and GC-MS will ultimately depend on the specific research question, the physicochemical properties of the diterpenoids of interest, and the desired analytical performance characteristics. For comprehensive profiling of complex mixtures containing both volatile and non-volatile diterpenoids, a combination of both techniques may be the most effective approach.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 6. Pros and Cons: Evaluating the GC-MS Method in Plant Analysis [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advantages and Disadvantages of HPLC [pharmastuff4u.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. mastelf.com [mastelf.com]
comparing the cytotoxic profile of 7,15-Dihydroxypodocarp-8(14)-en-13-one in different cancer cell lines
Comparative Cytotoxic Profile of Podocarpane (B1244330) Diterpenoids in Cancer Cell Lines
An Analysis of 7,15-Dihydroxypodocarp-8(14)-en-13-one and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the cytotoxic profile of podocarpane and abietane (B96969) diterpenoids, a class of natural products with recognized potential in cancer research. While specific experimental data on the cytotoxic profile of this compound is not extensively available in current literature, this document compiles and compares the cytotoxic activities of structurally related compounds against various human cancer cell lines. The presented data, experimental protocols, and pathway visualizations aim to serve as a valuable resource for researchers investigating the anticancer properties of this family of molecules. The information is derived from several studies on related diterpenoids, providing a basis for understanding their potential mechanisms of action and for guiding future research.[1][2][3][4][5][6][7]
Quantitative Cytotoxicity Data
The cytotoxic activity of various podocarpane and abietane diterpenoids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the IC50 values for several diterpenoids that are structurally related to this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 | 18 | (Hijazi et al., 2021)[2] |
| 7α-acetylhorminone | MDA-MB-231 | 44 | (Hijazi et al., 2021)[2] |
| Compound 23 | MCF-7 | < 10 | (Quezada et al., 2018)[3] |
| Compound 23 | T-84 | < 10 | (Quezada et al., 2018)[3] |
| Compound 23 | A-549 | < 10 | (Quezada et al., 2018)[3] |
| Compound 28 | A-549 | 0.6 | (Quezada et al., 2018)[3] |
| Pygmaeocin B (5) | HT29 | 6.69 µg/mL | (Cárdenas et al., 2023)[4] |
| Orthoquinone (13) | HT29 | 2.7 µg/mL | (Cárdenas et al., 2023)[4] |
| Dehydroabietinol (5) | MIA PaCa-2 | 6.6 | (Ghimire et al., 2022)[7] |
| Lipojesaconitine (17) | A549 | 7.3 | (Chen et al., 2019)[8] |
| Lipojesaconitine (17) | MDA-MB-231 | 6.0 | (Chen et al., 2019)[8] |
| Lipojesaconitine (17) | MCF-7 | 6.8 | (Chen et al., 2019)[8] |
Experimental Protocols
The determination of the cytotoxic profile of a compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for common assays used in the cited studies.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., podocarpane diterpenoids) and a vehicle control (like DMSO). The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound for a set duration.
-
Cell Fixation: After treatment, the cells are fixed to the plate using a solution like 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic profile of a novel compound.
References
- 1. Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. Abietane diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Podocarpane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Podocarpane (B1244330) diterpenoids, a class of natural products characterized by a tricyclic skeleton, have emerged as a promising scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to their structural features. This guide provides a comparative analysis of the structure-activity relationships of various podocarpane derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new therapeutic agents.
Core Structure and Sites of Modification
The fundamental podocarpane skeleton offers several key positions for chemical modification, primarily on the A, B, and C rings. The aromatic C-ring is a frequent site for substitutions, which significantly influences the molecule's biological profile.
Caption: Core podocarpane scaffold and key sites for chemical modification.
Anticancer Activity
The cytotoxic effects of podocarpane diterpenoids have been extensively studied against various cancer cell lines. Modifications on the C-ring, particularly at the C-12 and C-13 positions, have been shown to be critical for antiproliferative activity.
Comparative Anticancer Data
The following table summarizes the cytotoxic activity (IC50 values) of selected podocarpane derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | R1 (C-12) | R2 (C-13) | R3 (C-14) | Cell Line | IC50 (µM) | Reference |
| 1 | OH | H | H | K562 (Leukemia) | 3.59 | [1] |
| 2 | OMe | H | H | A549 (Lung) | > 10 | [1] |
| 3 | OH | Acetyl | H | MCF-7 (Breast) | < 10 | [1] |
| 4 | OH | H | Isopropyl | T-84 (Colon) | < 10 | [1] |
Key SAR Insights for Anticancer Activity:
-
A hydroxyl group at C-12 is often crucial for activity. Methylation of this group (Compound 2 ) can lead to a significant decrease in cytotoxicity.[1]
-
Introduction of an acetyl group at C-13 (Compound 3 ) can enhance antiproliferative effects.[1]
-
The nature of the substituent at C-14 also modulates activity, with bulky groups sometimes being well-tolerated.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the podocarpane derivatives and incubated for another 48 to 72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Antimicrobial Activity
Podocarpane diterpenoids have demonstrated notable activity against a range of pathogenic bacteria, particularly Gram-positive strains.[3] The SAR in this context often points to the importance of a hydrophobic core and a hydrophilic region capable of hydrogen bonding.[3]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected podocarpane derivatives against various bacterial strains. Lower MIC values indicate stronger antimicrobial activity.
| Compound | R1 (C-12) | R2 (C-13) | Bacterial Strain | MIC (µg/mL) | Reference |
| 5 | OH | H | Staphylococcus aureus | 12.5 | [4] |
| 6 | OMe | H | Staphylococcus aureus | 50 | [4] |
| 7 | OH | H | Bacillus subtilis | 25 | [3] |
| 8 | H | H | Staphylococcus aureus | > 100 | [4] |
Key SAR Insights for Antimicrobial Activity:
-
Similar to anticancer activity, a free hydroxyl group at C-12 appears to be important for antibacterial potency.[3][4]
-
The overall hydrophobicity of the molecule, contributed by the diterpenoid scaffold, is a key determinant for activity against Gram-positive bacteria.[3]
-
The absence of a polar group on the aromatic ring can lead to a loss of activity (Compound 8 ).[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).[6][7]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[6]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][9] The addition of a growth indicator like a tetrazolium salt can aid in visualization.[6]
Anti-inflammatory Activity
Several podocarpane diterpenoids exhibit anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]
Comparative Anti-inflammatory Data
The following table shows the inhibitory activity (IC50 values) of selected podocarpane derivatives on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | R1 (C-12) | R2 (C-13) | R3 (C-14) | IC50 for NO Inhibition (µM) | Reference |
| 9 | OH | H | H | 5.38 | [10] |
| 10 | OMe | H | H | > 20 | [10] |
| 11 | OH | Acetyl | H | 7.50 | [11] |
Key SAR Insights for Anti-inflammatory Activity:
-
A hydroxyl group at C-12 is strongly correlated with potent anti-inflammatory activity.[10]
-
Modifications that reduce the hydrogen-bonding capacity at C-12, such as methylation, can diminish the inhibitory effect on NO production.[10]
-
The presence of other oxygenated functions on the C-ring can also contribute to the anti-inflammatory profile.[11]
Signaling Pathway Inhibition
Podocarpane diterpenoids can exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes like iNOS.[10][13]
Caption: Inhibition of inflammatory signaling pathways by podocarpane diterpenoids.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the culture medium of LPS-stimulated macrophages using the Griess reagent.[14]
Detailed Steps:
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-incubated with various concentrations of the podocarpane derivatives for 1-2 hours. The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[10]
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.[15]
-
Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.[15][16]
-
Quantification: The nitrite concentration is determined using a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is then calculated relative to the LPS-stimulated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of podophyllotoxin derivatives as selective antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Activities of Natural vs. Synthetic Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The diverse and complex structures of diterpenoids have long made them a fertile ground for drug discovery, with natural sources providing a rich library of bioactive compounds. However, the advent of advanced synthetic chemistry has enabled the modification of these natural scaffolds and the creation of entirely novel diterpenoid structures. This guide provides an objective comparison of the biological activities of natural diterpenoids and their synthetic counterparts, supported by experimental data, to aid researchers in navigating the therapeutic potential of these fascinating molecules.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected natural diterpenoids and their synthetic derivatives. This direct comparison, based on reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, highlights the potential for synthetic modifications to enhance or alter biological effects.
Table 1: Comparative Cytotoxicity of Natural and Synthetic Diterpenoids
| Compound | Type | Cancer Cell Line | IC50 (µM) | Reference |
| (+)-Ursolic acid | Natural | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | >100 | [1] |
| 3β-acetoxyursolic acid [1-(2-aminoethylamino)-1-oxo]ethyl ester | Synthetic Derivative | A549, HeLa, MCF-7 | 8 - 10 | [1] |
| 20(S)-Protopanaxadiol (PPD) | Natural | MDA-MB-231 (Breast) | 5.9 | [1] |
| 20(S)-24,25-dihydroprotopanaxadiol (2H-PPD) | Synthetic Derivative | MDA-MB-231 (Breast) | Less potent than PPD | [1] |
| Betulin | Natural | MCF-7/VCR (Breast, vincristine-resistant) | >10 | [1] |
| 4-oxobutyltriphylphosphonium bromide betulin | Synthetic Derivative | MCF-7/VCR (Breast, vincristine-resistant) | 0.045 | [1] |
Table 2: Comparative Anti-inflammatory Activity of Natural and Synthetic Triterpenoids
| Compound | Type | Assay | IC50 (µM) | Reference |
| 3-O-acetyl-β-boswellic acid | Natural | 15-LOX-2 Inhibition | 12.2 ± 0.47 | [2] |
| Synthetic Oleanane Triterpenoid (CDDO-Me) | Synthetic | Nitric Oxide Production Inhibition | Not directly comparable in the same study | [3] |
| Periandrins (from Periandra mediterranea extract) | Natural | Carrageenan-induced paw edema (in vivo) | Potent inhibition | [3] |
Table 3: Comparative Antimicrobial Activity of Natural and Synthetic Diterpenoids
| Compound | Type | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic acid | Natural | Staphylococcus aureus (MRSA) | 6.25 - 50 | [4] |
| Synthetic Dehydroabietic acid derivatives | Synthetic | Staphylococcus aureus | 7.81 - 31.25 | |
| Isopimaric acid | Natural | Staphylococcus aureus (MDR and MRSA) | 32 - 64 | [5] |
| Rel-15,16-epoxy-7α-hydroxypimar-8,14-ene | Natural | Staphylococcus aureus (MRSA) | 32 | [5] |
Experimental Protocols: Methodologies for Key Biological Assays
The following are detailed protocols for the key in vitro assays used to determine the biological activities presented in the tables above.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (natural and synthetic diterpenoids) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each well.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by diterpenoids and a general workflow for comparing their biological activities.
Conclusion
The comparative data presented in this guide underscore the immense potential of both natural and synthetic diterpenoids in drug discovery. Natural diterpenoids provide a foundation of diverse and potent bioactive scaffolds. Synthetic modifications, however, offer a powerful strategy to enhance potency, improve selectivity, and overcome limitations such as poor bioavailability. For researchers in this field, a combined approach that leverages the structural novelty of natural products with the precision of synthetic chemistry will be instrumental in developing the next generation of diterpenoid-based therapeutics.
References
- 1. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04884A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Diterpenoids as Therapeutic Agents: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Diterpenoids, a diverse class of natural compounds, are gaining significant traction in therapeutic research due to their broad spectrum of pharmacological activities. This guide provides an objective comparison of the performance of select diterpenoids against established therapeutic agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in their validation as potential drug candidates.
Section 1: Anticancer Activity: Oridonin vs. Paclitaxel
Oridonin, an ent-kaurane diterpenoid, has demonstrated potent anticancer effects across various cancer cell lines. A comparison with the widely used chemotherapeutic drug, Paclitaxel, reveals its potential as an alternative or complementary therapeutic agent.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oridonin and Paclitaxel in different cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Cell Line | Compound | IC50 (µM) |
| Hepatocellular Carcinoma (HepG2) | Oridonin | 24.90 (48h)[1] |
| Paclitaxel | - | |
| Prostate Cancer (PC3) | Oridonin | ~20[1] |
| Paclitaxel | 20[1] | |
| Prostate Cancer (DU145) | Oridonin | >20[1] |
| Paclitaxel | - | |
| Esophageal Squamous Cell Carcinoma (TE-8) | Oridonin | 3.00 ± 0.46 (72h)[1] |
| Paclitaxel | - | |
| Esophageal Squamous Cell Carcinoma (TE-2) | Oridonin | 6.86 ± 0.83 (72h)[1] |
| Paclitaxel | - | |
| Breast Cancer (MCF-7) | Oridonin | - |
| Paclitaxel | 3.5[1] | |
| Breast Cancer (MDA-MB-231) | Oridonin | - |
| Paclitaxel | 0.3[1] | |
| Lung Cancer (A549) | Oridonin | - |
| Paclitaxel | 13.45[1] | |
| Ovarian Cancer (A2780) | Oridonin | - |
| Paclitaxel | 0.0025 - 0.0075[1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Signaling Pathway: Oridonin's Inhibition of the PI3K/Akt Pathway
Oridonin exerts its anticancer effects in part by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical pathway for cell survival and proliferation.[2][3][4][5][6][7][8] Oridonin has been shown to directly bind to AKT1 and may act as an ATP-competitive inhibitor.[2] This inhibition leads to the downregulation of downstream effectors, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds like Oridonin and Paclitaxel on cancer cells.[9][10][11][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Diterpenoid/drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the diterpenoid or control drug and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Section 2: Anti-inflammatory Activity: Triptolide (B1683669) vs. Methotrexate
Triptolide, a diterpenoid epoxide, has potent anti-inflammatory and immunosuppressive properties, making it a candidate for treating autoimmune diseases like rheumatoid arthritis (RA). Its efficacy is here compared to Methotrexate, a standard disease-modifying antirheumatic drug (DMARD).[15]
Data Presentation: Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
The following table presents data from a comparative study of Triptolide and Methotrexate in a CIA mouse model, a common preclinical model for rheumatoid arthritis.[15]
| Treatment Group | Mean Arthritis Index | Arthritis Incidence (%) | Percentage of Arthritic Limbs (%) |
| Vehicle Control | ~3.5 | 100 | ~80 |
| Methotrexate (0.1 mg/kg) | ~2.5 | ~80 | ~60 |
| Triptolide (16 µg/kg) | ~2.0 | ~70 | ~50 |
| Triptolide (32 µg/kg) | ~1.5 | ~50 | ~30 |
Data adapted from Liu et al. (2013) as presented in Benchchem.[15]
Signaling Pathway: Triptolide's Inhibition of the NF-κB Pathway
A key mechanism of Triptolide's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][13][14][16][17][18][19][20][21][22] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators. Triptolide has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[19][21]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[16][17][23][24][25]
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid
-
96-well opaque white plates
-
Cell culture medium
-
Triptolide/control drug stock solution
-
Inducing agent (e.g., TNF-α or LPS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed transfected cells into a 96-well opaque white plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of Triptolide or a control for 1 hour.
-
Induction: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[24] Include unstimulated and vehicle controls.
-
Cell Lysis: Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[24]
-
Luciferase Assay: Add 100 µL of Luciferase Assay Reagent to each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.
Section 3: Antiplatelet Activity: Tanshinone IIA vs. Aspirin
Tanshinone IIA, a major lipophilic component of Salvia miltiorrhiza, exhibits anti-inflammatory and antiplatelet effects, suggesting its potential in cardiovascular disease. This section compares its activity to Aspirin, a standard antiplatelet medication.
Data Presentation: Comparative Antiplatelet Effects
| Feature | Tanshinone IIA | Aspirin |
| Mechanism | Inhibition of TLR4/MyD88/NF-κB pathway, anti-inflammatory effects[10][12][23][26][27][28][29][30][31] | Irreversible inhibition of COX-1, leading to decreased Thromboxane (B8750289) A2 production |
| Primary Use | Investigational for cardiovascular diseases | Prevention of cardiovascular events |
Signaling Pathway: Tanshinone IIA's Modulation of the TLR4/MyD88/NF-κB Pathway
Tanshinone IIA exerts its anti-inflammatory and potentially its antiplatelet effects by modulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway.[10][23][26][27][28][29][31] By inhibiting this pathway, Tanshinone IIA can reduce the expression of inflammatory cytokines that contribute to a pro-thrombotic state.
Experimental Protocol: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP.[2][26][32][33][34]
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, 6.5 µM)[32]
-
Tanshinone IIA/Aspirin stock solutions
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge anticoagulated blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Baseline Aggregation: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Incubation: Incubate PRP with different concentrations of Tanshinone IIA, Aspirin, or vehicle control for a specified time (e.g., 2 minutes) at 37°C with stirring.[2]
-
Agonist Addition: Add the platelet agonist (e.g., ADP) to induce aggregation and record the aggregation curve for a set time.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value if possible.
Section 4: Antidiabetic Activity: Andrographolide vs. Metformin
Andrographolide, a labdane (B1241275) diterpenoid from Andrographis paniculata, has shown promise in managing hyperglycemia. Its performance is compared here with Metformin, a first-line medication for type 2 diabetes.
Data Presentation: Comparative Antihyperglycemic and Antihyperlipidemic Effects
The following table summarizes the effects of Andrographolide and Metformin on blood glucose and lipid levels in high-fructose-fat-fed rats.[29][35]
| Treatment Group | Preprandial Blood Glucose Reduction (%) | Postprandial Blood Glucose Reduction (%) | Triglyceride Reduction (%) | LDL Reduction (%) |
| Metformin (45 mg/kg) | 45.24 ± 3.23 | 58.11 ± 4.04 | 56.95 ± 12.89 | 109.73 ± 17.07 |
| Andrographolide (4.5 mg/kg) | 44.41 ± 7.40 | 62.31 ± 6.35 | 48.52 ± 10.89 | 105.20 ± 18.06 |
Data from Nugroho et al. (2012).[29][35]
Signaling Pathway: Andrographolide's Activation of the AMPK Pathway
Andrographolide's antidiabetic effects are partly mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[36][37][38][39] AMPK activation can lead to increased glucose uptake and utilization. Andrographolide has been shown to increase the phosphorylation of AMPK.[36][38]
Experimental Protocol: Western Blot for p-AMPK Activation
This protocol is used to detect the phosphorylation and thus activation of AMPK in response to treatment with compounds like Andrographolide.[3][40][41][42]
Materials:
-
Cultured cells (e.g., L6 myotubes)
-
Andrographolide/Metformin stock solutions
-
Phospho-protein lysis buffer
-
Protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with Andrographolide, Metformin, or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with phospho-protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. cusabio.com [cusabio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Triptolide induces apoptosis of glioma cells by inhibiting NF-κB activation during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. bowdish.ca [bowdish.ca]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. benchchem.com [benchchem.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tanshinone IIA prevents left ventricular remodelling via the TLR4/MyD88/NF‐κB signalling pathway in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. Tanshinone IIA prevents left ventricular remodelling via the TLR4/MyD88/NF-κB signalling pathway in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. academic.oup.com [academic.oup.com]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
- 36. Andrographolide Promotes Uptake of Glucose and GLUT4 Transport through the PKC Pathway in L6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Andrographolide inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cell line C666-1 through LKB1-AMPK-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis through activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. benchchem.com [benchchem.com]
- 41. researchgate.net [researchgate.net]
- 42. AMPK Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for 7,15-Dihydroxypodocarp-8(14)-en-13-one: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 7,15-Dihydroxypodocarp-8(14)-en-13-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance of unknown toxicity. The following procedures are based on established best practices for the disposal of novel or uncharacterized research chemicals.
Immediate Safety and Handling Precautions
Prior to handling, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All manipulations of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in pure form or in solution, must follow hazardous waste regulations. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Pure this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves) should be collected as solid hazardous waste.
-
Solutions containing this compound should be collected as liquid hazardous waste. Segregate halogenated and non-halogenated solvent waste streams if applicable.
-
-
Waste Container Selection and Labeling :
-
Use only approved, chemically compatible hazardous waste containers with secure, leak-proof lids.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the approximate quantity or concentration, and the date of accumulation. Do not use abbreviations or chemical formulas.
-
-
Waste Accumulation and Storage :
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.
-
Ensure secondary containment is used to prevent spills. The secondary container must be able to hold the entire volume of the largest container within it.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Disposal Request and Pickup :
-
Once the container is full, or before the regulatory accumulation time limit is reached, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete all required waste pickup forms as per your institution's procedures.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area : Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Contain the Spill :
-
For solid spills : Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.
-
-
Clean the Spill : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Quantitative Data and Experimental Protocols
| Parameter | Guideline |
| Exposure Limits | Not established. Handle with engineering controls (fume hood). |
| LD50/LC50 | Data not available. Assume high toxicity. |
| Waste Classification | Hazardous Waste (due to unknown toxicity/environmental effects) |
| Container Type | Chemically resistant, sealed container (e.g., HDPE, glass) |
| Labeling | "Hazardous Waste," full chemical name, concentration, date |
The disposal protocols provided are derived from standard hazardous waste management procedures and do not rely on specific experimental data for this compound.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling 7,15-Dihydroxypodocarp-8(14)-en-13-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 7,15-Dihydroxypodocarp-8(14)-en-13-one, a diterpenoid ketone. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Safety goggles or a face shield[1][2] | Chemical-resistant gloves (e.g., nitrile), consider double gloving[1] | Lab coat or gown[2] | N95 or N100 respirator[1] |
| Preparing Solutions | Safety goggles or a face shield[1] | Chemical-resistant gloves (e.g., nitrile)[3] | Lab coat or gown | Work in a certified chemical fume hood |
| Running Reactions and Transfers | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Work in a certified chemical fume hood |
| Cleaning Spills | Safety goggles and face shield[1] | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls[3][4] | Chemical cartridge-type respirator[1] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully buttoned or tied.
-
Respiratory Protection: If required, perform a fit test for your respirator. Don the respirator, ensuring a tight seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves. If double gloving, put the second pair on over the first, ensuring the cuffs of the gown are tucked into the outer glove.[1]
Doffing Sequence (to minimize contamination):
-
Outer Gloves: If double gloved, remove the outer pair of gloves.
-
Gown/Lab Coat: Unfasten the gown and roll it down from the shoulders, turning it inside out as you remove it.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A clear plan for handling and disposing of this compound and associated waste is mandatory for a safe laboratory.
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags should be readily accessible.
-
Emergency Procedures: Ensure all personnel are familiar with emergency procedures, including the location of safety showers, eyewash stations, and fire extinguishers.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound must be segregated from general lab waste.[5]
-
Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[6][7]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[7]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[7]
-
Waste Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[5][8]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: PPE Selection and Use Workflow
Caption: Contaminated Waste Disposal Workflow
References
- 1. pppmag.com [pppmag.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
